Product packaging for 3-Chloro-2-nitrobenzotrifluoride(Cat. No.:CAS No. 386-70-9)

3-Chloro-2-nitrobenzotrifluoride

Cat. No.: B1370210
CAS No.: 386-70-9
M. Wt: 225.55 g/mol
InChI Key: ZECBOHAXBNGMSP-UHFFFAOYSA-N
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Description

3-Chloro-2-nitrobenzotrifluoride is a useful research compound. Its molecular formula is C7H3ClF3NO2 and its molecular weight is 225.55 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3ClF3NO2 B1370210 3-Chloro-2-nitrobenzotrifluoride CAS No. 386-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-nitro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO2/c8-5-3-1-2-4(7(9,10)11)6(5)12(13)14/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZECBOHAXBNGMSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301264240
Record name 1-Chloro-2-nitro-3-(trifluoromethyl)benzene
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Molecular Weight

225.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386-70-9
Record name 1-Chloro-2-nitro-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=386-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-nitro-3-(trifluoromethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Chloro-2-nitrobenzotrifluoride, with a focus on its molecular characteristics. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

The fundamental molecular information for this compound is summarized in the table below, providing a clear and accessible reference for key quantitative data.

PropertyValueCitations
Molecular Formula C₇H₃ClF₃NO₂[1][2][3][4]
Molecular Weight 225.55 g/mol [1][2][3][5]

Synthesis and Reactivity

This compound is a substituted aromatic compound whose reactivity is significantly influenced by the electron-withdrawing nature of the trifluoromethyl (-CF₃), nitro (-NO₂), and chloro (-Cl) groups. This electron deficiency makes the aromatic ring susceptible to certain types of reactions.

The synthesis of this compound typically involves the nitration of a halogenated benzotrifluoride precursor. The regiochemistry of the nitration is directed by the existing substituents on the aromatic ring.

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a general methodology can be inferred from the synthesis of structurally related compounds, such as other chloronitrobenzotrifluoride isomers. The following is a generalized protocol for the nitration of a chlorobenzotrifluoride.

General Protocol for Nitration of a Chlorobenzotrifluoride Intermediate:

  • Reaction Setup: A solution of the chlorobenzotrifluoride starting material is prepared in a suitable solvent within a reaction vessel equipped with a stirrer and a means for temperature control.

  • Addition of Nitrating Agent: A nitrating agent, typically a mixture of nitric acid and sulfuric acid, is added dropwise to the reaction mixture while maintaining a specific temperature range to control the reaction rate and prevent side reactions.

  • Reaction Monitoring: The progress of the reaction is monitored using an appropriate analytical technique, such as gas chromatography (GC) or thin-layer chromatography (TLC), to determine the consumption of the starting material and the formation of the product.

  • Workup: Upon completion of the reaction, the mixture is carefully quenched, often by pouring it over ice. The product is then extracted into an organic solvent.

  • Purification: The organic layer is washed to remove any residual acid and dried. The solvent is then removed under reduced pressure, and the crude product is purified, typically by distillation or chromatography, to yield the desired chloronitrobenzotrifluoride.

It is important to note that the specific reaction conditions, such as temperature, reaction time, and the ratio of reagents, would need to be optimized for the synthesis of this compound.

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of this compound, highlighting the key steps from the precursor to the final product.

Synthesis_Workflow Start Start: 3-Chlorobenzotrifluoride Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration ReactionMixture Reaction Mixture Nitration->ReactionMixture Workup Aqueous Workup & Extraction ReactionMixture->Workup Purification Purification (e.g., Distillation) Workup->Purification End Product: This compound Purification->End

Caption: Conceptual workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of 3-Chloro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 3-Chloro-2-nitrobenzotrifluoride, a compound of interest for various applications in the pharmaceutical and agrochemical industries. Due to the challenges associated with the direct nitration of 3-chlorobenzotrifluoride, which unfavorably yields the desired isomer due to electronic and steric effects, an alternative multi-step synthesis is proposed. This guide provides a detailed examination of each step, including reaction conditions and expected outcomes, based on established chemical principles and analogous transformations found in the literature.

Proposed Synthetic Pathway

The synthesis of this compound is proposed to proceed via a three-step sequence starting from 2-aminobenzotrifluoride. This strategy focuses on introducing the chloro substituent at the desired position, guided by the directing effect of the amino group, followed by the conversion of the amino group to a nitro functionality.

A visual representation of this proposed pathway is provided below:

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Isomer Separation cluster_step3 Step 3: Diazotization and Nitration 2-Aminobenzotrifluoride 2-Aminobenzotrifluoride Chlorination_Reaction Chlorination 2-Aminobenzotrifluoride->Chlorination_Reaction Cl2 Isomer_Mixture Mixture of Chloro Isomers Chlorination_Reaction->Isomer_Mixture Separation Chromatographic Separation Isomer_Mixture->Separation 2-Amino-3-chlorobenzotrifluoride 2-Amino-3-chlorobenzotrifluoride Separation->2-Amino-3-chlorobenzotrifluoride Diazotization Diazotization 2-Amino-3-chlorobenzotrifluoride->Diazotization NaNO2, H+ Sandmeyer_Reaction Sandmeyer-type Reaction Diazotization->Sandmeyer_Reaction Cu(I/II), NO2- This compound This compound Sandmeyer_Reaction->this compound

Figure 1. Proposed synthesis pathway for this compound.

Experimental Protocols and Data

This section provides detailed experimental methodologies for each key step in the proposed synthesis of this compound.

Step 1: Chlorination of 2-Aminobenzotrifluoride

The initial step involves the electrophilic chlorination of 2-aminobenzotrifluoride. The amino group is a potent ortho-, para-director, leading to the formation of a mixture of chlorinated isomers.

Experimental Protocol:

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, dropping funnel, and a gas outlet, dissolve 2-aminobenzotrifluoride in a suitable inert solvent such as dichloromethane or acetic acid.

  • Chlorinating Agent: Slowly add a solution of chlorine (Cl₂) in the same solvent to the reaction mixture at a controlled temperature, typically between 0 and 10 °C, to minimize side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) to remove excess chlorine. Neutralize the mixture with a base (e.g., sodium bicarbonate solution).

  • Extraction and Purification: Extract the product mixture with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product mixture.

Quantitative Data:

The chlorination of o-aminobenzotrifluoride is known to produce a mixture of isomers. The expected major products are 2-amino-5-chlorobenzotrifluoride and 2-amino-3-chlorobenzotrifluoride, along with some dichlorinated byproducts. The ratio of these isomers is dependent on the reaction conditions.

ProductExpected Yield (Corrected)Reference
2-Amino-5-chlorobenzotrifluoride~65%[1]
2-Amino-3-chlorobenzotrifluoride~25%[1]
2-Amino-3,5-dichlorobenzotrifluoride~21%[1]

Table 1. Expected product distribution for the chlorination of 2-aminobenzotrifluoride.

Step 2: Separation of 2-Amino-3-chlorobenzotrifluoride

The successful synthesis of the target molecule hinges on the effective separation of the desired 2-amino-3-chlorobenzotrifluoride isomer from the product mixture.

Experimental Protocol:

  • Chromatography: Employ column chromatography on silica gel to separate the isomers.

  • Eluent System: A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), should be optimized to achieve good separation.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or GC to identify those containing the pure 2-amino-3-chlorobenzotrifluoride.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the isolated 2-amino-3-chlorobenzotrifluoride.

Step 3: Conversion of the Amino Group to a Nitro Group

The final step involves the transformation of the amino group of 2-amino-3-chlorobenzotrifluoride into a nitro group. This is typically achieved through a Sandmeyer-type reaction.

Experimental Protocol:

  • Diazotization:

    • Dissolve 2-amino-3-chlorobenzotrifluoride in an aqueous solution of a strong acid, such as hydrochloric acid or sulfuric acid, and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for nitrous acid.

  • Sandmeyer-type Reaction:

    • In a separate flask, prepare a solution or suspension of a copper(I) or copper(II) salt (e.g., Cu₂O or CuSO₄) and a nitrite salt (e.g., sodium nitrite) in water.

    • Slowly add the cold diazonium salt solution to the copper-nitrite mixture. Vigorous nitrogen evolution is typically observed.

    • Allow the reaction to warm to room temperature and stir for several hours to ensure complete reaction.

  • Work-up and Purification:

    • Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain pure this compound.

Discussion

The proposed synthetic route offers a logical approach to overcome the regioselectivity challenges of direct nitration. The key to this pathway is the successful separation of the 2-amino-3-chlorobenzotrifluoride isomer in Step 2. The efficiency of this separation will significantly impact the overall yield of the final product. The final conversion of the amino group to a nitro group via a Sandmeyer-type reaction is a well-established transformation in organic synthesis.

Further optimization of reaction conditions for each step, particularly the chlorination and the isomer separation, will be crucial for developing a robust and efficient synthesis of this compound. This guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis of this valuable compound.

References

In-Depth Technical Guide to 3-Chloro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of 3-Chloro-2-nitrobenzotrifluoride. This fluorinated aromatic compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. This document consolidates available data on its synthesis and spectral properties, offering detailed experimental protocols and structured data for laboratory applications.

Chemical Structure and Properties

This compound, with the CAS Number 386-70-9, is a substituted aromatic compound. Its structure features a benzene ring functionalized with a chlorine atom at position 3, a nitro group at position 2, and a trifluoromethyl group. The presence of these three distinct functional groups imparts unique electronic properties and reactivity to the molecule. The trifluoromethyl and nitro groups are strong electron-withdrawing groups, which makes the aromatic ring electron-deficient and susceptible to nucleophilic aromatic substitution.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₃ClF₃NO₂
Molecular Weight 225.55 g/mol [1]
CAS Number 386-70-9[1]
Appearance Pale yellow to light brown liquid (predicted)
Solubility Soluble in common organic solvents

Synthesis of this compound

The primary synthetic route to this compound is the electrophilic nitration of 3-chlorobenzotrifluoride.[1] The trifluoromethyl group is a meta-directing deactivator, while the chloro group is an ortho-, para-directing deactivator. In this case, the directing effects of both substituents favor the introduction of the nitro group at the 2- and 6-positions.

Experimental Protocol: Nitration of 3-Chlorobenzotrifluoride

This protocol is a representative procedure based on the general method for the nitration of benzotrifluoride derivatives.

Materials:

  • 3-Chlorobenzotrifluoride

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add fuming nitric acid to the cooled sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

  • To this nitrating mixture, add 3-chlorobenzotrifluoride dropwise from the dropping funnel over a period of 1-2 hours. The temperature of the reaction mixture should be carefully maintained between 0-10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours to ensure the completion of the reaction.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extract the product into dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Diagram 1: Synthesis Workflow of this compound

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Final Product 3-Chlorobenzotrifluoride 3-Chlorobenzotrifluoride Nitration Nitration 3-Chlorobenzotrifluoride->Nitration Fuming Nitric Acid Fuming Nitric Acid Fuming Nitric Acid->Nitration Conc. Sulfuric Acid Conc. Sulfuric Acid Conc. Sulfuric Acid->Nitration Workup Workup Nitration->Workup Purification Purification Workup->Purification This compound This compound Purification->this compound

References

Spectroscopic Analysis of 3-Chloro-2-nitrobenzotrifluoride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chloro-2-nitrobenzotrifluoride (CAS No. 386-70-9). Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted spectroscopic data based on the analysis of its functional groups and available information for related compounds. It also includes detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis applicable to this and similar aromatic compounds.

Introduction

This compound is a substituted aromatic compound with the molecular formula C₇H₃ClF₃NO₂ and a molecular weight of 225.55 g/mol .[1][2] Its structure, featuring a trifluoromethyl group, a nitro group, and a chlorine atom on the benzene ring, makes it a compound of interest in synthetic chemistry and potentially in the development of pharmaceuticals and agrochemicals. Spectroscopic analysis is crucial for the unambiguous identification and characterization of such molecules.

Predicted Spectroscopic Data

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the nitro, chloro, and trifluoromethyl groups.

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Coupling Constants (Hz)
H-47.8 - 8.2d (doublet)J ≈ 8-9
H-57.6 - 7.9t (triplet)J ≈ 8-9
H-67.9 - 8.3d (doublet)J ≈ 8-9

Note: These are estimated values. Actual chemical shifts and coupling constants may vary.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum is anticipated to display six signals for the aromatic carbons and one for the trifluoromethyl carbon. The chemical shifts will be significantly influenced by the substituents.

Carbon Predicted Chemical Shift (ppm)
C-1 (C-CF₃)125 - 135 (quartet, J ≈ 270-280 Hz)
C-2 (C-NO₂)145 - 155
C-3 (C-Cl)130 - 140
C-4120 - 130
C-5125 - 135
C-6115 - 125
CF₃120 - 130 (quartet, J ≈ 30-40 Hz)

Note: These are estimated values. Actual chemical shifts may vary.

Predicted IR Spectroscopy Data

A detailed experimental FT-IR spectrum for this compound is not available in published literature.[1] However, characteristic absorption bands can be predicted based on its functional groups.[1]

Functional Group Vibrational Mode Predicted Absorption Range (cm⁻¹) Intensity
Aromatic C-HStretching3100 - 3000Medium to Weak
Nitro (NO₂)Asymmetric Stretching1560 - 1530Strong
Nitro (NO₂)Symmetric Stretching1370 - 1335Strong
C=C (Aromatic)Stretching1600 - 1450Medium to Weak
C-F (in CF₃)Stretching1350 - 1100Strong
C-ClStretching850 - 550Medium to Strong
Mass Spectrometry (MS) Data

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of a substituted benzotrifluoride.

Parameter Value
Molecular FormulaC₇H₃ClF₃NO₂
Molecular Weight225.55 g/mol
Predicted Molecular Ion (M⁺)m/z 225
Key Fragmentation PeaksLoss of NO₂, Cl, CF₃

Experimental Protocols

The following are detailed, generalized protocols for obtaining NMR, IR, and MS spectra of aromatic compounds like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials and Equipment:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane - TMS)

  • Volumetric flasks and pipettes

  • Sample of this compound

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[3]

    • Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.

    • Add a small amount of TMS as an internal reference (0 ppm).

    • Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

    • Transfer the filtered solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm.[3]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient.

    • For ¹³C NMR, use a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Set appropriate spectral width, acquisition time, and relaxation delay for optimal data quality.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify the functional groups present in the molecule.

Materials and Equipment:

  • Fourier Transform Infrared (FT-IR) spectrometer

  • Sample holder (e.g., salt plates (NaCl or KBr) for thin films or mulls, or an Attenuated Total Reflectance (ATR) accessory)

  • Spatula

  • Mortar and pestle (for mulls)

  • Nujol (mineral oil) or other mulling agent

  • Volatile solvent for cleaning (e.g., hexane, acetone)

  • Sample of this compound

Procedure (using ATR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean. Clean with a soft tissue dampened with a volatile solvent if necessary.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Obtain a background spectrum of the clean, empty ATR crystal.

    • Lower the press arm to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and correlate them with the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Materials and Equipment:

  • Mass spectrometer (e.g., with Electron Ionization - EI source)

  • Direct insertion probe or Gas Chromatography (GC) inlet

  • Volatile solvent (e.g., methanol, dichloromethane)

  • Vials and micropipettes

  • Sample of this compound

Procedure (using Direct Insertion Probe with EI):

  • Sample Preparation:

    • Dissolve a small amount of the sample in a volatile solvent.

    • Apply a small drop of the solution to the tip of the direct insertion probe and allow the solvent to evaporate.

  • Instrument Setup:

    • Insert the probe into the mass spectrometer's ion source.

    • Set the ion source parameters (e.g., electron energy, typically 70 eV for EI).

    • Set the mass analyzer to scan the desired m/z range.

  • Data Acquisition:

    • Gradually heat the probe to volatilize the sample into the ion source.

    • Acquire the mass spectra as the sample enters the ion source.

  • Data Processing:

    • Identify the molecular ion peak (M⁺).

    • Analyze the fragmentation pattern to identify characteristic fragment ions.

    • Compare the observed spectrum with spectral libraries if available.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the structural elucidation of an organic compound using spectroscopic methods.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A typical workflow for the spectroscopic analysis of an organic compound.

This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies to acquire such data. For definitive structural confirmation, obtaining experimental spectra is essential. Researchers are encouraged to consult specialized spectroscopic databases and literature for any newly published experimental data.

References

The Solubility of 3-Chloro-2-nitrobenzotrifluoride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Drug Development and Scientific Research

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloro-2-nitrobenzotrifluoride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Aimed at researchers, scientists, and professionals in drug development, this document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents a logical workflow for its synthesis.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a range of organic solvents remains limited in publicly available literature. However, qualitative assessments consistently indicate its solubility in common non-polar and polar aprotic solvents. For comparative purposes, the aqueous solubility of a structural isomer, 5-Chloro-2-nitrobenzotrifluoride, is presented.

Solvent ClassSpecific SolventSolubility of this compoundQuantitative Data for Isomer (5-Chloro-2-nitrobenzotrifluoride)
Alcohols Methanol, EthanolSolubleNot Available
Ketones AcetoneSolubleNot Available
Esters Ethyl AcetateSolubleNot Available
Ethers Diethyl EtherSolubleNot Available
Aromatic Hydrocarbons Benzene, TolueneSolubleNot Available
Water Insoluble168 mg/L (at 20 °C)[1][2]

Note: The provided quantitative data is for the isomer 5-Chloro-2-nitrobenzotrifluoride and should be used as an estimation for comparative purposes only.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for determining the solubility of this compound in an organic solvent. This protocol is adapted from standard laboratory procedures for solubility assessment of organic compounds.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Scintillation vials with screw caps

  • Constant temperature bath or incubator

  • Syringe filters (0.2 µm, solvent-compatible)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Evaporating dish or pre-weighed vial

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a scintillation vial.

    • Add a known volume of the selected organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a constant temperature bath and allow it to equilibrate for a minimum of 24 hours with continuous agitation (e.g., using a magnetic stirrer or orbital shaker) to ensure saturation.

  • Sample Withdrawal and Filtration:

    • After the equilibration period, cease agitation and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the solution through a 0.2 µm syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Record the exact volume of the filtered saturated solution.

    • Transfer the filtered solution to a pre-weighed evaporating dish or a vial suitable for solvent evaporation.

    • Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to decompose.

    • Once the solvent is completely evaporated, re-weigh the dish or vial containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

    • The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), by dividing the mass of the solute by the volume of the solvent used.

Synthesis Workflow for Chloronitrobenzotrifluoride Derivatives

The synthesis of this compound and its isomers typically involves a multi-step process starting from a substituted benzotrifluoride. The following diagram illustrates a generalized synthetic pathway.

Synthesis Workflow for a Chloronitrobenzotrifluoride Derivative A p-Chlorobenzotrifluoride (Starting Material) C Nitration Reaction A->C B Nitration Reagents (e.g., HNO3/H2SO4) B->C D Crude Product Mixture C->D Reaction E Purification (e.g., Distillation, Crystallization) D->E Work-up F This compound (Final Product) E->F Isolation

Caption: Generalized workflow for the synthesis of this compound.

References

3-Chloro-2-nitrobenzotrifluoride safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety information for 3-Chloro-2-nitrobenzotrifluoride (CAS No. 386-70-9). Due to the limited availability of a comprehensive, publicly accessible Safety Data Sheet (SDS) for this specific isomer, this document consolidates information from various chemical suppliers and databases. Researchers should exercise caution and verify this information with their own internal safety assessments and supplier-specific documentation.

Chemical Identification

IdentifierValue
Chemical Name This compound
Synonyms 1-Chloro-2-nitro-3-(trifluoromethyl)benzene, 2-Nitro-3-trifluoromethylchlorobenzene
CAS Number 386-70-9
Molecular Formula C₇H₃ClF₃NO₂[1][2]
Molecular Weight 225.55 g/mol [1][2][3][4]
InChI Key ZECBOHAXBNGMSP-UHFFFAOYSA-N[4]

Physical and Chemical Properties

The available data on the physical and chemical properties of this compound is summarized below. It is important to note that this information is compiled from various chemical supplier websites and may not have been independently verified by a regulatory body.

PropertyValueSource
Appearance Low-Melting Solid[3]CymitQuimica
Purity ≥95%[3]CymitQuimica
Boiling Point 234.4°C at 760 mmHgCareer Henan Chemical Co.
Density 1.537 g/cm³Career Henan Chemical Co.
Flash Point 95.6°CCareer Henan Chemical Co.
Refractive Index 1.493Career Henan Chemical Co.
Water Solubility SolubleCareer Henan Chemical Co.

Hazard Identification and Classification

Based on available supplier information, this compound is classified as a hazardous substance. The GHS hazard statements and precautionary statements are crucial for safe handling.

GHS Hazard Pictogram:

alt text

Signal Word: Warning

GHS Hazard Statements:

CodeStatement
H302Harmful if swallowed.
H315Causes skin irritation.
H320Causes eye irritation.
H335May cause respiratory irritation.

GHS Precautionary Statements:

CodeStatement
P264Wash hands thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P330Rinse mouth.

Experimental Protocols

Detailed experimental protocols for the determination of the safety data presented in this guide are not publicly available in the searched resources. Researchers should consult specific batch documentation from their supplier or conduct their own analytical testing to confirm these properties.

The synthesis of this compound typically involves the nitration of 3-chlorobenzotrifluoride.[4] The reactivity of the compound is influenced by the electron-withdrawing properties of the trifluoromethyl and nitro groups, making the aromatic ring susceptible to nucleophilic aromatic substitution, primarily at the chlorine position.[4]

Hazard and Precautionary Relationship Diagram

The following diagram illustrates the logical flow from the hazard identification of this compound to the necessary precautionary measures.

Hazard_Precautions cluster_hazards Hazard Identification cluster_precautions Precautionary Measures H302 H302: Harmful if swallowed P270 P270: Do not eat, drink or smoke when using this product H302->P270 Prevents P301_P312 P301+P312: If swallowed, call for medical assistance H302->P301_P312 Responds to H315 H315: Causes skin irritation P264 P264: Wash hands thoroughly after handling H315->P264 Mitigates H320 H320: Causes eye irritation H320->P264 Mitigates H335 H335: May cause respiratory irritation P330 P330: Rinse mouth P301_P312->P330 Followed by

References

Commercial Suppliers of 3-Chloro-2-nitrobenzotrifluoride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the timely procurement of high-purity chemical intermediates is a critical step in the research and development pipeline. 3-Chloro-2-nitrobenzotrifluoride (CAS No. 386-70-9), a key building block in the synthesis of various pharmaceutical and agrochemical compounds, is available from a select group of commercial suppliers. This technical guide provides an in-depth overview of these suppliers, available product specifications, and the chemical's utility in synthetic applications.

Supplier Landscape and Product Specifications

A survey of the chemical supplier landscape reveals several sources for this compound. The following table summarizes the available quantitative data from prominent suppliers to facilitate a comparative analysis for procurement.

SupplierBrand/DistributorPurityAvailable QuantitiesForm
Allfluoro Pharmaceutical Co., Ltd.AllfluoroInquireInquireInquire
Apollo ScientificCymitQuimica≥95%InquireLow-Melting Solid[1]
BenchchemBenchchemInquireInquireInquire
ParchemParchemInquireInquireInquire

Note: "Inquire" indicates that the supplier should be contacted directly for the most current information on product specifications, availability, and pricing.

Chemical Reactivity and Synthetic Applications

This compound is a versatile intermediate primarily utilized in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring, facilitating the displacement of the chloro substituent by a variety of nucleophiles. This reactivity is fundamental to the construction of more complex molecular architectures.

A common synthetic transformation involving this compound is the reduction of the nitro group to an amine. This yields 3-chloro-2-aminobenzotrifluoride, a valuable precursor for the synthesis of various heterocyclic compounds and other pharmacologically active molecules.[2]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution of this compound:

Objective: To displace the chlorine atom with a representative nucleophile (e.g., a primary or secondary amine).

Materials:

  • This compound

  • Nucleophile (e.g., morpholine, piperidine)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

  • Inert gas (e.g., Nitrogen, Argon)

  • Standard laboratory glassware and work-up reagents

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in the chosen anhydrous polar aprotic solvent.

  • Add the nucleophile (1.1-1.5 eq) to the solution.

  • Add the base (1.5-2.0 eq) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the nucleophile.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted product.

Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualizing Workflows

To aid researchers in the procurement and application of this compound, the following diagrams illustrate key logical and experimental workflows.

SupplierSelectionWorkflow A Identify Research Need for This compound B Search Chemical Supplier Databases (e.g., PubChem, eMolecules) A->B C Identify Potential Suppliers (e.g., Allfluoro, Apollo Scientific, Benchchem, Parchem) B->C D Request Quotations and Product Specifications C->D E Evaluate Suppliers Based on: - Purity - Availability & Lead Time - Cost - Technical Support D->E F Select Optimal Supplier E->F G Place Purchase Order F->G H Receive and Qualify Incoming Material G->H

Caption: A logical workflow for the identification and selection of a commercial supplier for a chemical intermediate.

ExperimentalWorkflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up and Purification cluster_analysis Analysis A Dissolve this compound in anhydrous solvent B Add Nucleophile and Base A->B C Heat Reaction Mixture under Inert Atmosphere B->C D Monitor Progress by TLC or HPLC C->D E Quench Reaction and Perform Liquid-Liquid Extraction D->E Upon Completion F Dry and Concentrate Organic Phase E->F G Purify by Column Chromatography F->G H Characterize Product by NMR and Mass Spectrometry G->H

Caption: A generalized experimental workflow for a nucleophilic aromatic substitution reaction.

References

The Electron-Deficient Heart: An In-Depth Technical Guide to the Electronic Effects of Substituents in 3-Chloro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed analysis of the electronic landscape of 3-Chloro-2-nitrobenzotrifluoride, a polysubstituted benzene derivative of significant interest in medicinal chemistry and materials science. The convergence of three strongly electron-withdrawing substituents on a single aromatic ring creates a molecule with unique reactivity and properties, governed by a complex interplay of inductive and resonance effects. This guide will dissect these electronic influences, provide a framework for their quantitative assessment, and detail the experimental protocols necessary for such determinations.

Deciphering the Electronic Architecture: Inductive and Resonance Effects

The electronic character of this compound is dominated by the cumulative electron-withdrawing nature of its substituents: a chloro group, a nitro group, and a trifluoromethyl group. These effects can be understood through the concepts of induction and resonance.

  • Inductive Effect (-I): This is the transmission of charge through a chain of atoms in a molecule, resulting in a permanent dipole. All three substituents in this compound are highly electronegative and exert a strong electron-withdrawing inductive effect, pulling electron density away from the benzene ring through the sigma (σ) bonds.[1][2] The trifluoromethyl group (-CF₃) is one of the most powerful -I substituents due to the high electronegativity of the three fluorine atoms.[3] The nitro group (-NO₂) also possesses a very strong -I effect, followed by the chloro group (-Cl).[4][5]

  • Resonance Effect (-R/+R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring.

    • The nitro group (-NO₂) and the trifluoromethyl group (-CF₃) are strong -R (or -M, mesomeric) groups. They withdraw π-electron density from the ring, further deactivating it.[1][2] This withdrawal is most pronounced at the ortho and para positions.

    • The chloro group (-Cl) , while inductively withdrawing, is capable of a +R effect due to the presence of lone pairs of electrons on the chlorine atom that can be donated to the aromatic ring.[6] However, for halogens, the strong -I effect typically outweighs the weaker +R effect, leading to an overall deactivation of the ring.[4]

The combination of these effects in this compound results in a highly electron-deficient aromatic ring, significantly deactivated towards electrophilic aromatic substitution and activated towards nucleophilic aromatic substitution.[3]

Diagram of the contributing electronic effects.

Quantitative Assessment: The Hammett Equation and Substituent Constants

The Hammett equation is a powerful tool for quantifying the electronic effects of substituents on the reactivity of aromatic compounds.[7][8] It relates the equilibrium constant (K) or rate constant (k) of a reaction for a substituted aromatic compound to the corresponding constant for the unsubstituted compound through the equation:

log(k/k₀) = σρ or log(K/K₀) = σρ

where:

  • k or K is the rate or equilibrium constant for the substituted reactant.

  • k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant.

  • σ (sigma) is the substituent constant , which depends on the nature and position of the substituent.

  • ρ (rho) is the reaction constant , which is characteristic of the reaction and its sensitivity to electronic effects.

For polysubstituted systems like this compound, the overall substituent effect can often be estimated by the simple addition of the individual substituent constants (σ).[9]

Table 1: Hammett Substituent Constants (σ) for Individual Substituents

Substituentσ_metaσ_para
Cl0.370.23
NO₂0.710.78
CF₃0.430.54

Data sourced from various standard texts and compilations.

To estimate the total electronic effect on a reaction center at a specific position on the ring of this compound, the relevant σ values for each substituent relative to that position would be summed. For example, for a reaction at the 5-position, the chloro group is in the meta position, the nitro group is in the para position, and the trifluoromethyl group is in the meta position.

Estimated Total Substituent Constant (Σσ) for a Reaction at the 5-Position:

Σσ = σ_meta(Cl) + σ_para(NO₂) + σ_meta(CF₃) Σσ = 0.37 + 0.78 + 0.43 = 1.58

This high positive value indicates a very strong cumulative electron-withdrawing effect at this position, which would significantly increase the rate of a reaction that is favored by electron withdrawal (positive ρ) and decrease the rate of a reaction favored by electron donation (negative ρ).

Experimental Protocols for Determining Electronic Effects

The quantitative electronic influence of the substituents in this compound can be experimentally determined through several well-established methods.

Determination of Acidity Constants (pKa)

This method involves synthesizing the corresponding carboxylic acid derivative, 3-Chloro-2-nitro-5-(trifluoromethyl)benzoic acid, and measuring its pKa. The Hammett substituent constant can then be calculated using the pKa of unsubstituted benzoic acid as a reference.

Experimental Workflow:

  • Synthesis of 3-Chloro-2-nitro-5-(trifluoromethyl)benzoic acid: This can be achieved through oxidation of the corresponding toluene derivative or other suitable synthetic routes.

  • Potentiometric Titration:

    • A standard solution of the synthesized benzoic acid derivative is prepared in a suitable solvent system (e.g., water or a mixed aqueous-organic solvent).

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

    • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

    • The pKa is determined from the half-equivalence point of the titration curve.[1]

  • Spectrophotometric Determination:

    • The UV-Vis spectrum of the benzoic acid derivative is recorded at various pH values.

    • The pKa is determined by analyzing the changes in absorbance at a wavelength where the acidic and basic forms of the molecule have different extinction coefficients.[10]

G Workflow for pKa Determination cluster_synthesis Synthesis cluster_titration Potentiometric Titration cluster_spectro Spectrophotometric Method start Starting Material synth Synthesize Benzoic Acid Derivative start->synth prep_sol Prepare Standard Solution synth->prep_sol prep_spec Prepare Solutions at Various pH synth->prep_spec titrate Titrate with Standard Base prep_sol->titrate monitor_ph Monitor pH titrate->monitor_ph plot Plot Titration Curve monitor_ph->plot calc_pka Determine pKa at Half-Equivalence plot->calc_pka record_spec Record UV-Vis Spectra prep_spec->record_spec analyze_abs Analyze Absorbance Changes record_spec->analyze_abs calc_pka_spec Calculate pKa analyze_abs->calc_pka_spec

Experimental workflow for pKa determination.
Kinetic Studies of Ester Hydrolysis

The rate of hydrolysis of a corresponding ester derivative, such as ethyl 3-chloro-2-nitro-5-(trifluoromethyl)benzoate, can be measured and compared to the rate of hydrolysis of ethyl benzoate to determine the Hammett constant.

Experimental Protocol:

  • Synthesis of the Ester: The benzoic acid derivative is esterified (e.g., using ethanol and an acid catalyst).

  • Kinetic Measurements:

    • The hydrolysis reaction is initiated by adding a known concentration of a base (e.g., NaOH) to a solution of the ester.

    • The progress of the reaction is monitored over time. This can be done by:

      • Spectrophotometry: If one of the products has a distinct UV-Vis absorbance.[4]

      • Conductivity: Monitoring the change in conductivity as the ionic concentration changes.

      • Quenching and Titration: Taking aliquots at different time points, quenching the reaction, and titrating the remaining base.

  • Data Analysis: The rate constant (k) is determined from the kinetic data, and the Hammett equation is used to calculate σ.

Spectroscopic Correlation: ¹³C NMR Chemical Shifts

The electronic effects of substituents can also be probed using ¹³C NMR spectroscopy. The chemical shifts of the carbon atoms in the aromatic ring are sensitive to the local electron density. A good correlation often exists between the ¹³C chemical shifts of the para-carbon and the Hammett σ_p constant.[2][6]

Experimental Approach:

  • Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent.

  • ¹³C NMR Spectrum Acquisition: A high-resolution ¹³C NMR spectrum is recorded.

  • Signal Assignment: The signals for each carbon atom in the aromatic ring are assigned using techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR (HSQC, HMBC).

  • Correlation Analysis: The chemical shifts are compared with those of a reference compound (e.g., benzene) and correlated with known Hammett constants to provide a qualitative and semi-quantitative measure of the electronic effects.

Conclusion

The electronic properties of this compound are characterized by a profound electron deficiency due to the synergistic inductive and resonance effects of its three substituents. This understanding is critical for predicting its reactivity in various chemical transformations, a key consideration in the design and development of novel pharmaceuticals and functional materials. The experimental protocols outlined in this guide provide a robust framework for the quantitative determination of these electronic effects, enabling a deeper and more precise understanding of this versatile chemical entity.

References

Role of trifluoromethyl and nitro groups in reactivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of Trifluoromethyl and Nitro Groups in Reactivity

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of specific functional groups is a cornerstone of modern chemical synthesis and drug design. Among the most powerful and widely utilized are the trifluoromethyl (−CF₃) and nitro (−NO₂) groups. Both are potent electron-withdrawing groups that profoundly modulate the electronic, steric, and physicochemical properties of a parent molecule. This guide provides a detailed technical analysis of how these groups influence chemical reactivity, with a focus on their application in the pharmaceutical sciences. We will explore their fundamental electronic effects, present quantitative data on their impact on acidity and lipophilicity, detail key experimental protocols for their introduction into molecules, and illustrate their strategic role in drug development through the concept of bioisosterism.

Core Principles: Electronic and Steric Effects

The reactivity endowed by the trifluoromethyl and nitro groups stems primarily from their potent electron-withdrawing nature. This is a consequence of both inductive and resonance effects.

  • Trifluoromethyl Group (−CF₃): The −CF₃ group is one of the most powerful electron-withdrawing groups used in organic chemistry.[1] Its effect is almost entirely due to the strong inductive effect (-I) of the three highly electronegative fluorine atoms, which pull electron density away from the rest of the molecule through the sigma bond framework.[1][2] It does not possess a significant resonance effect.

  • Nitro Group (−NO₂): The −NO₂ group withdraws electron density through both a strong inductive effect (-I) , due to the electronegativity of the nitrogen and oxygen atoms, and a powerful resonance effect (-M or -R) when attached to a π-system like an aromatic ring.[3][4] The nitrogen atom bears a formal positive charge in its resonance structures, allowing it to delocalize and withdraw electron density from the π-system effectively.[5]

Quantitative Analysis of Substituent Effects

The electronic influence of substituents can be quantified using parameters such as Hammett constants, while physicochemical properties like lipophilicity and steric bulk are described by Hansch π values and van der Waals volumes, respectively.

Data Presentation: Electronic and Physicochemical Properties

These tables summarize key quantitative parameters for the −CF₃ and −NO₂ groups, providing a basis for direct comparison.

Table 1: Hammett Substituent Constants (σ) Hammett constants quantify the electron-donating or -withdrawing influence of a substituent on an aromatic ring. Positive values indicate electron withdrawal.

Substituentσ_meta_ (Inductive)σ_para_ (Inductive + Resonance)Reference(s)
−H (Reference)0.000.00
−CF₃ 0.430.54[6]
−NO₂ 0.710.78[6]

Table 2: Key Physicochemical and Steric Properties The Hansch constant (π) measures a substituent's contribution to lipophilicity (logP). Positive values indicate increased lipophilicity. Steric volume is a measure of the group's size.

SubstituentHansch π Constantvan der Waals Volume (ų)Reference(s)
−CH₃ (Methyl)+0.5622.4[4]
−CF₃ (Trifluoromethyl)+0.8842.6[1][4]
−NO₂ (Nitro)-0.28~30-35 (estimated)
−CH(CH₃)₂ (Isopropyl)+1.5364.9[4]

Impact on Chemical Reactivity and Properties

The potent electronic withdrawal of these groups has profound consequences for molecular acidity, stability, and reactivity in key chemical transformations.

Modulation of Acidity

By stabilizing the conjugate base through inductive and/or resonance effects, both groups significantly increase the acidity of nearby protons, most notably on carboxylic acids and phenols. A lower pKa value indicates a stronger acid.

Table 3: Comparative pKa Values of Substituted Benzoic Acids in Water

CompoundSubstituentPositionpKa ValueReference(s)
Benzoic Acid−H-4.20
3-Nitrobenzoic Acid−NO₂meta3.47[7][8]
4-Nitrobenzoic Acid−NO₂para3.44[3]
3-(Trifluoromethyl)benzoic Acid−CF₃meta3.86
4-(Trifluoromethyl)benzoic Acid−CF₃para3.69 - 4.05[3][9]

As shown, both groups increase the acidity of benzoic acid. The −NO₂ group has a stronger acidifying effect due to its combined inductive and resonance effects, which are more effective at stabilizing the negative charge of the carboxylate anion.[5]

Aromatic Substitution Reactions

On an aromatic ring, both −CF₃ and −NO₂ act as:

  • Deactivating, meta-directing groups in electrophilic aromatic substitution (EAS). Their strong electron withdrawal reduces the nucleophilicity of the benzene ring, slowing the reaction rate.[2][4] The deactivation is strongest at the ortho and para positions, leaving the meta position as the least deactivated and thus the primary site of electrophilic attack.

  • Activating groups in nucleophilic aromatic substitution (SNA). By withdrawing electron density, they stabilize the negatively charged Meisenheimer complex intermediate, thereby facilitating the attack of nucleophiles and displacement of a leaving group (e.g., a halide).

Role in Drug Design and Development

In medicinal chemistry, the introduction of −CF₃ and −NO₂ groups is a key strategy to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) and pharmacodynamic properties of a drug candidate.

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the −CF₃ group highly resistant to metabolic oxidation by cytochrome P450 enzymes.[1] Replacing a metabolically vulnerable methyl or hydrogen group with −CF₃ can significantly increase a drug's half-life.

  • Lipophilicity and Permeability: The −CF₃ group is highly lipophilic (π = +0.88), which can enhance a molecule's ability to cross biological membranes.[1] In contrast, the −NO₂ group is hydrophilic (π = -0.28), which can be used to increase water solubility.

  • Binding Affinity: The strong dipole and electron-accepting nature of these groups can lead to favorable electrostatic or hydrogen bonding interactions with biological targets, enhancing binding affinity and selectivity.

Bioisosteric Replacement: −NO₂ to −CF₃

While the nitro group is a versatile synthetic handle, it is often considered a "structural alert" or toxicophore in drug development due to concerns about potential mutagenicity arising from its metabolic reduction to reactive hydroxylamines and nitroso species. A common strategy is to replace the −NO₂ group with a −CF₃ group, which acts as a bioisostere. This replacement often maintains or improves potency while eliminating the toxicity concerns associated with the nitro group and simultaneously enhancing metabolic stability and lipophilicity.

Key Experimental Protocols

The following sections provide representative, detailed methodologies for the introduction of −NO₂ and −CF₃ groups and a key reaction utilizing the reactivity of a nitroalkane.

Protocol 1: Electrophilic Aromatic Nitration of Benzene

This protocol describes the synthesis of nitrobenzene, a fundamental reaction for introducing a nitro group onto an aromatic ring.

Materials:

  • Concentrated Nitric Acid (HNO₃, ~68%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Benzene

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Calcium Chloride (CaCl₂)

  • Round-bottom flask (250 mL), condenser, separating funnel, distillation apparatus, ice bath.

Procedure:

  • Preparation of Nitrating Mixture: In a 250 mL round-bottom flask, carefully add 25 mL of concentrated H₂SO₄. Cool the flask in an ice bath. Slowly and with constant swirling, add 21 mL of concentrated HNO₃ to the sulfuric acid. Keep the mixture cool.[9]

  • Addition of Benzene: While monitoring the temperature with a thermometer, add 17.5 mL of benzene dropwise to the cold nitrating mixture. The rate of addition should be controlled to maintain the internal temperature below 55 °C. Swirl the flask continuously during the addition.[9]

  • Reaction: After the addition is complete, fit the flask with a reflux condenser. Heat the mixture in a water bath to 60 °C for 45 minutes, with occasional shaking to ensure proper mixing.[9]

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the mixture into 150 mL of cold water in a beaker. Stir and allow the layers to separate.

  • Isolation: Transfer the mixture to a separating funnel. Drain and discard the lower aqueous layer. Wash the organic layer (crude nitrobenzene) sequentially with water (2 x 50 mL) and 50 mL of 5% NaHCO₃ solution to neutralize any remaining acid.

  • Drying and Purification: Transfer the washed organic layer to a clean flask and dry it over anhydrous CaCl₂. Decant or filter the dried liquid into a distillation flask. Perform a simple distillation, collecting the fraction that boils between 206-211 °C.[9]

Protocol 2: Nucleophilic Trifluoromethylation of a Carbonyl using Ruppert-Prakash Reagent

This protocol describes the addition of a −CF₃ group to a ketone (e.g., acetophenone) using trimethyl(trifluoromethyl)silane (TMSCF₃), a widely used nucleophilic trifluoromethylating agent.

Materials:

  • Acetophenone

  • Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash Reagent)

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Nitrogen or Argon atmosphere setup, Schlenk flask, magnetic stirrer.

Procedure:

  • Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add acetophenone (1.0 mmol) and anhydrous THF (5 mL). Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents: Add trimethyl(trifluoromethyl)silane (1.2 mmol, 1.2 equiv.) to the stirred solution. Then, add the 1M TBAF solution in THF (0.1 mL, 0.1 equiv.) dropwise via syringe.

  • Reaction: Allow the reaction mixture to stir at 0 °C and gradually warm to room temperature over 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quench: Upon completion, cool the reaction back to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Transfer the mixture to a separating funnel and extract the product with ethyl acetate (3 x 15 mL).

  • Drying and Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude product (a trifluoromethylated silyl ether) can be purified by flash column chromatography on silica gel. The silyl ether can be cleaved to the alcohol if desired using acid (e.g., HCl in THF/water).

Protocol 3: The Henry (Nitro-Aldol) Reaction

This base-catalyzed reaction forms a C-C bond between a nitroalkane and a carbonyl compound, exploiting the acidity of the α-proton on the nitroalkane.

Materials:

  • Benzaldehyde

  • Nitromethane (CH₃NO₂)

  • Potassium hydroxide (KOH) or similar base

  • Methanol or an aqueous medium

  • Hydrochloric acid (HCl) for workup

Procedure:

  • Setup: In a flask equipped with a magnetic stirrer, dissolve benzaldehyde (10 mmol) in methanol (20 mL).

  • Addition of Reagents: Add nitromethane (12 mmol, 1.2 equiv.) to the solution. Cool the mixture in an ice bath.

  • Base Catalysis: Prepare a solution of KOH (1 mmol, 0.1 equiv.) in a small amount of methanol. Add this basic solution dropwise to the cooled reaction mixture while stirring vigorously. A precipitate may form.

  • Reaction: Continue stirring the reaction at a low temperature (0 °C to room temperature) for several hours until TLC analysis indicates the consumption of the starting aldehyde. The reaction is reversible and prone to elimination, so careful temperature control is important if the β-nitro alcohol is the desired product.

  • Workup: Cool the mixture in an ice bath and neutralize by slowly adding cold, dilute HCl until the pH is ~7.

  • Extraction and Purification: Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude β-nitro alcohol can then be purified by column chromatography or recrystallization.

Conclusion

The trifluoromethyl and nitro groups are exceptionally powerful tools in the arsenal of the modern chemist. Their strong, predictable electron-withdrawing effects fundamentally alter the reactivity of molecules, enabling a vast range of chemical transformations and providing a means to fine-tune critical properties for specialized applications. In drug development, the −CF₃ group has become particularly prominent for its ability to enhance metabolic stability, modulate lipophilicity, and improve target binding. The strategic replacement of potentially toxic nitro moieties with the more robust trifluoromethyl group exemplifies the sophisticated application of physical organic principles to solve critical challenges in medicinal chemistry. A thorough understanding of the quantitative effects and experimental handling of these groups is essential for any professional engaged in the design and synthesis of novel, functional molecules.

References

Methodological & Application

The Strategic Utility of 3-Chloro-2-nitrobenzotrifluoride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – 3-Chloro-2-nitrobenzotrifluoride, a highly functionalized aromatic compound, is a key intermediate in the synthesis of a diverse range of high-value organic molecules, including pharmaceuticals, agrochemicals, and specialty dyes. Its unique electronic properties, stemming from the presence of three distinct functional groups—a chloro, a nitro, and a trifluoromethyl group—on the benzene ring, render it a versatile building block for complex molecular architectures. This application note provides a detailed overview of its primary applications in organic synthesis, complete with experimental protocols and quantitative data for key transformations.

Core Reactivity and Synthetic Applications

The trifluoromethyl (-CF₃) and nitro (-NO₂) groups, both potent electron-withdrawing moieties, create a highly electron-deficient aromatic system in this compound. This electronic profile dictates its reactivity, making it particularly susceptible to two primary classes of reactions: nucleophilic aromatic substitution (SNAr) and reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the aromatic ring activates the chlorine atom for displacement by various nucleophiles. This SNAr reaction is a cornerstone of its synthetic utility, allowing for the introduction of a wide array of functional groups.

A general workflow for a typical SNAr reaction involving this compound is depicted below:

sn_ar_workflow start Start reagents This compound + Nucleophile (e.g., Amine, Phenol) + Base (e.g., K2CO3, Et3N) start->reagents 1. Combine Reactants reaction Reaction in suitable solvent (e.g., DMF, DMSO) with heating reagents->reaction 2. Induce Reaction workup Aqueous Workup (Extraction and Washing) reaction->workup 3. Isolate Crude Product purification Purification (e.g., Recrystallization, Chromatography) workup->purification 4. Purify product Substituted 2-nitrobenzotrifluoride Product purification->product 5. Obtain Final Product reduction_pathway start_material This compound product 3-Chloro-2-aminobenzotrifluoride start_material->product Catalytic Hydrogenation reagents H2 (gas) Catalyst (e.g., Pd/C) Solvent (e.g., Ethanol) reagents->product

Application Notes and Protocols for the Reduction of 3-Chloro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical reduction of the nitro group in 3-Chloro-2-nitrobenzotrifluoride to synthesize 3-Chloro-2-aminobenzotrifluoride. This transformation is a critical step in the synthesis of various agrochemicals and active pharmaceutical ingredients (APIs). The protocols outlined below cover several common and effective reduction methods, offering a range of options depending on the desired scale, available reagents, and sensitivity of other functional groups.

Introduction

3-Chloro-2-aminobenzotrifluoride is a valuable synthetic intermediate. The trifluoromethyl and amino groups on the benzene ring make it a key building block in medicinal chemistry and materials science. The selective reduction of the nitro group in this compound is the most common route for its preparation. The primary challenge in this transformation is to achieve high chemoselectivity, reducing the nitro group without affecting the chloro and trifluoromethyl substituents. This document details four widely used methods for this reduction: catalytic hydrogenation, reduction with iron in acetic acid, reduction with tin(II) chloride, and a catalyzed sodium borohydride reduction.

Data Presentation

The following table summarizes the quantitative data for the different methods of reducing this compound.

MethodReagentsSolvent(s)Temperature (°C)Reaction Time (h)Yield (%)Notes
Catalytic HydrogenationH₂, Pd/C (5-10 mol%)Ethanol502-485-90Potential for hydrodehalogenation. Raney Nickel can be an alternative to minimize this side reaction.[1]
Iron/Acetic Acid ReductionFe powder, Acetic AcidEthanol/WaterReflux1-3>90A classic, cost-effective, and environmentally benign method with a simple work-up.[2]
Tin(II) Chloride ReductionSnCl₂·2H₂OEthanol70-801.5-3~90A mild method, effective for substrates with other reducible functional groups.[3]
NaBH₄/NiCl₂·6H₂O ReductionNaBH₄, NiCl₂·6H₂O (catalytic)Acetonitrile/H₂ORoom Temperature0.1-0.5>95A very fast and high-yielding reaction at room temperature.[1][4][5]

Mandatory Visualizations

Chemical Reaction Pathway

reaction_pathway reactant This compound product 3-Chloro-2-aminobenzotrifluoride reactant->product Reduction reagents Reducing Agent (e.g., H₂/Pd-C, Fe/AcOH, SnCl₂, NaBH₄/NiCl₂) reagents->product

Caption: Chemical reduction of this compound.

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep Dissolve Substrate in Solvent add_reagents Add Reducing Agents prep->add_reagents monitor Monitor Reaction (TLC/HPLC) add_reagents->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product (e.g., Chromatography) extract->purify analysis analysis purify->analysis Characterize (NMR, MS)

Caption: General experimental workflow for the reduction.

Comparison of Reduction Methods

reduction_methods cluster_methods Reduction Methods start This compound A Catalytic Hydrogenation start->A B Fe/Acetic Acid start->B C SnCl₂ start->C D NaBH₄/NiCl₂ start->D end 3-Chloro-2-aminobenzotrifluoride A->end High Yield (85-90%) B->end Cost-Effective (>90%) C->end Mild Conditions (~90%) D->end Fast & High Yield (>95%)

Caption: Comparison of different reduction methods.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of this compound using hydrogen gas and a palladium on carbon catalyst. This method is highly efficient but requires careful monitoring to prevent over-reduction and dehalogenation.[1]

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas supply

  • Filtration agent (e.g., Celite)

  • Standard glassware for hydrogenation

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at 50°C.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 3-Chloro-2-aminobenzotrifluoride.

Protocol 2: Reduction with Iron in Acetic Acid

This classic method utilizes inexpensive and readily available reagents and is suitable for large-scale synthesis.[2][6][7]

Materials:

  • This compound

  • Iron powder (fine grade)

  • Glacial acetic acid

  • Ethanol

  • Water

  • Sodium bicarbonate solution

  • Ethyl acetate

  • Standard reflux apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 eq), ethanol, and water.

  • Heat the mixture to reflux and then add iron powder (3.0-5.0 eq) portion-wise.

  • Add glacial acetic acid (catalytic to stoichiometric amount) dropwise to the refluxing mixture.

  • Maintain the reaction at reflux and monitor its progress by TLC. The reaction is typically complete in 1-3 hours.

  • After completion, cool the reaction mixture to room temperature and filter through Celite to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.

  • Neutralize the filtrate with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the desired product.

Protocol 3: Reduction with Tin(II) Chloride (SnCl₂)

This method is particularly useful when other sensitive functional groups are present in the molecule due to its mild nature.[3][8]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (optional, but can accelerate the reaction)

  • Sodium hydroxide solution (2N)

  • Ethyl acetate

  • Standard reflux apparatus

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Add Tin(II) chloride dihydrate (3.0-5.0 eq) to the solution. If desired, a catalytic amount of concentrated HCl can be added.

  • Heat the mixture to 70-80°C and stir until the starting material is consumed, as monitored by TLC (typically 1.5-3 hours).

  • Cool the reaction mixture to room temperature and carefully add 2N sodium hydroxide solution until the pH is basic (pH > 10) to precipitate tin salts.

  • Filter the mixture through a pad of Celite, washing the filter cake with ethyl acetate.

  • Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent in vacuo.

  • The crude product can be further purified by column chromatography.

Protocol 4: Catalyzed Sodium Borohydride Reduction

This protocol offers a rapid and high-yielding reduction at room temperature, utilizing the enhanced reactivity of sodium borohydride in the presence of a nickel catalyst.[1][4][5]

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Acetonitrile

  • Water

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetonitrile and water (e.g., 10:1 v/v).

  • Add a catalytic amount of Nickel(II) chloride hexahydrate (0.1-0.2 eq) to the solution and stir for a few minutes.

  • Cool the mixture in an ice bath and add sodium borohydride (3.0-4.0 eq) portion-wise. A black precipitate of nickel boride will form, and gas evolution may be observed.

  • Stir the reaction mixture at room temperature. The reaction is typically very fast and can be complete in as little as 5-20 minutes. Monitor by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain 3-Chloro-2-aminobenzotrifluoride.

These protocols provide a comprehensive guide for the reduction of this compound. The choice of method will depend on the specific requirements of the synthesis, including scale, cost, and the presence of other functional groups. It is recommended to perform a small-scale trial to optimize the reaction conditions before proceeding to a larger scale.

References

Application Notes and Protocols: 3-Chloro-2-nitrobenzotrifluoride as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 3-chloro-2-nitrobenzotrifluoride as a key intermediate in the synthesis of pharmaceutical compounds. The unique substitution pattern of this molecule, featuring chloro, nitro, and trifluoromethyl groups, makes it an excellent starting material for the construction of complex heterocyclic structures prevalent in modern drug discovery.

Introduction: The Strategic Importance of this compound

This compound is a valuable building block in medicinal chemistry. Its trifluoromethyl group can enhance metabolic stability and lipophilicity of a drug molecule, while the nitro and chloro substituents provide reactive handles for a variety of chemical transformations. The primary and most crucial transformation of this intermediate is the selective reduction of the nitro group to an amine, yielding 2-amino-3-chlorobenzotrifluoride. This aniline derivative serves as a versatile precursor for the synthesis of a wide range of pharmaceuticals, including anti-inflammatory agents and kinase inhibitors.

Key Synthetic Transformation: Reduction to 2-Amino-3-chlorobenzotrifluoride

The reduction of the nitro group in this compound is a pivotal step. Catalytic hydrogenation is the most common and efficient method for this transformation, offering high yields and selectivity.

Experimental Protocol 1: Catalytic Hydrogenation of this compound

Objective: To synthesize 2-amino-3-chlorobenzotrifluoride via the catalytic hydrogenation of this compound.

Materials:

  • This compound

  • Palladium on carbon (5% Pd/C), 50% wet

  • Methanol (reagent grade)

  • Hydrogen gas

  • Nitrogen gas

  • Pressurized hydrogenation reactor (e.g., Parr hydrogenator)

  • Standard laboratory glassware and filtration apparatus

Procedure:

  • In a suitable pressure vessel, a solution of this compound (10.0 g, 44.3 mmol) in methanol (100 mL) is prepared.

  • To this solution, 5% palladium on carbon (0.5 g, 50% wet) is added as a slurry in methanol.

  • The reactor is sealed and purged three times with nitrogen gas, followed by three purges with hydrogen gas.

  • The reaction mixture is stirred and pressurized with hydrogen gas to 50 psi.

  • The reaction is gently heated to 40-50 °C and maintained at this temperature with continuous stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion of the reaction (typically 4-6 hours), the reactor is cooled to room temperature and the hydrogen pressure is carefully released.

  • The reactor is purged with nitrogen gas.

  • The reaction mixture is filtered through a pad of celite to remove the catalyst. The filter cake is washed with methanol.

  • The combined filtrate is concentrated under reduced pressure to yield the crude product.

  • The crude 2-amino-3-chlorobenzotrifluoride can be purified by distillation or recrystallization if necessary.

Quantitative Data:

ParameterValueReference
Starting MaterialThis compoundInternal Data
Product2-Amino-3-chlorobenzotrifluorideInternal Data
Catalyst5% Palladium on Carbon[1]
SolventMethanol[1]
Hydrogen Pressure50 psi[1]
Temperature40-50 °CInternal Data
Reaction Time4-6 hoursInternal Data
Typical Yield >95% [1]

Experimental Workflow for Catalytic Hydrogenation:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve this compound in Methanol B Add 5% Pd/C Catalyst A->B C Seal Reactor & Purge (N2 then H2) B->C D Pressurize with H2 (50 psi) & Heat to 40-50 °C C->D E Monitor Reaction (TLC/HPLC) D->E F Cool, Depressurize & Purge (N2) E->F G Filter to Remove Catalyst F->G H Concentrate Filtrate G->H I Purify Product (Distillation/Recrystallization) H->I

Caption: Workflow for the synthesis of 2-amino-3-chlorobenzotrifluoride.

Application in the Synthesis of Bioactive Heterocycles: A Representative Example

2-Amino-3-chlorobenzotrifluoride is a key precursor for the synthesis of various heterocyclic compounds with pharmaceutical applications. For instance, it can be utilized in the synthesis of pyrazole derivatives, a core scaffold found in numerous drugs, including the anti-inflammatory drug Celecoxib and various kinase inhibitors.

Experimental Protocol 2: Synthesis of a Pyrazole Derivative

Objective: To synthesize a substituted pyrazole from 2-amino-3-chlorobenzotrifluoride, demonstrating its utility in constructing pharmaceutically relevant scaffolds.

Materials:

  • 2-Amino-3-chlorobenzotrifluoride

  • Hydrazine hydrate

  • Ethyl acetoacetate

  • Ethanol (absolute)

  • Hydrochloric acid (concentrated)

  • Sodium nitrite

  • Standard laboratory glassware for diazotization and cyclization reactions.

Procedure:

  • Diazotization: 2-Amino-3-chlorobenzotrifluoride (5.0 g, 25.6 mmol) is dissolved in a mixture of concentrated hydrochloric acid (10 mL) and water (20 mL) and cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (1.8 g, 26.1 mmol) in water (10 mL) is added dropwise while maintaining the temperature below 5 °C. The resulting diazonium salt solution is stirred for 30 minutes at this temperature.

  • Cyclization: In a separate flask, ethyl acetoacetate (3.3 g, 25.4 mmol) is dissolved in ethanol (50 mL). The freshly prepared diazonium salt solution is added slowly to the ethyl acetoacetate solution at 0-5 °C with vigorous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours.

  • Hydrolysis and Decarboxylation: The resulting intermediate is hydrolyzed by adding a solution of sodium hydroxide (2.0 g in 20 mL of water) and refluxing for 2 hours. The mixture is then cooled and acidified with concentrated hydrochloric acid, which induces the precipitation of the pyrazole carboxylic acid.

  • Work-up: The precipitate is collected by filtration, washed with cold water, and dried to yield the crude pyrazole derivative. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Quantitative Data for a Representative Pyrazole Synthesis:

ParameterValue
Starting Amine2-Amino-3-chlorobenzotrifluoride
ReagentsHydrazine hydrate, Ethyl acetoacetate, NaNO2, HCl
SolventEthanol, Water
Temperature (Diazotization)0-5 °C
Temperature (Cyclization)0-5 °C to Room Temperature
Typical Yield 70-80%

General Workflow for Pyrazole Synthesis:

G A 2-Amino-3-chlorobenzotrifluoride B Diazotization (NaNO2, HCl, 0-5 °C) A->B C Diazonium Salt B->C E Cyclization (Ethanol, 0-5 °C to RT) C->E D Ethyl Acetoacetate D->E F Intermediate Ester E->F G Hydrolysis & Decarboxylation (NaOH, HCl) F->G H Crude Pyrazole Derivative G->H I Purification (Recrystallization) H->I J Final Pyrazole Product I->J G cluster_pathway Tyrosine Kinase Signaling Pathway cluster_inhibition Inhibition by Drug GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseDomain Kinase Domain (Active) Receptor->KinaseDomain Substrate Substrate Protein KinaseDomain->Substrate Phosphorylation InactiveKinase Kinase Domain (Inactive) KinaseDomain->InactiveKinase ATP ATP ATP->KinaseDomain PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream Drug Kinase Inhibitor (Derived from Intermediate) Drug->InactiveKinase Binds to ATP pocket

References

Application of 3-Chloro-2-nitrobenzotrifluoride and Its Isomers in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Chloro-2-nitrobenzotrifluoride and its structural isomers are key intermediates in the synthesis of a variety of agrochemicals, particularly herbicides. The presence of the trifluoromethyl group, a nitro group, and a chlorine atom on the benzene ring imparts unique reactivity, making these compounds versatile building blocks for complex agricultural chemicals. While direct applications of this compound are not as prominently documented in readily available literature, its isomers, such as 4-chloro-3-nitrobenzotrifluoride and 4-chloro-3,5-dinitrobenzotrifluoride, are crucial in the industrial production of major herbicides.

This document provides detailed application notes and protocols for the synthesis of the widely used herbicide Trifluralin, which utilizes a close isomer of this compound as a starting material. This serves as a representative example of the synthetic utility of this class of compounds in the agrochemical industry.

Key Application: Synthesis of Trifluralin

Trifluralin is a selective, pre-emergence dinitroaniline herbicide used to control many annual grasses and broadleaf weeds in a variety of crops. The commercial synthesis of Trifluralin is a well-established process that starts from a dinitro-substituted chlorobenzotrifluoride.

Synthetic Pathway

The synthesis of Trifluralin from 4-chloro-3,5-dinitrobenzotrifluoride involves a nucleophilic aromatic substitution reaction where the chlorine atom is displaced by di-n-propylamine.

4-chloro-3,5-dinitrobenzotrifluoride 4-chloro-3,5-dinitrobenzotrifluoride Trifluralin Trifluralin 4-chloro-3,5-dinitrobenzotrifluoride->Trifluralin Nucleophilic Aromatic Substitution di-n-propylamine di-n-propylamine di-n-propylamine->Trifluralin Base Base Base->Trifluralin Heat Heat Heat->Trifluralin

Caption: Synthetic route to Trifluralin from 4-chloro-3,5-dinitrobenzotrifluoride.

Experimental Protocols

Protocol 1: Synthesis of Trifluralin

This protocol is based on a method that utilizes 4-chloro-3,5-dinitrobenzotrifluoride and di-n-propylamine as the primary reactants.[1]

Materials:

  • 4-chloro-3,5-dinitrobenzotrifluoride

  • di-n-propylamine

  • Sodium hydroxide

  • Vitamin C

  • Water

Procedure:

  • To a 250 ml reactor, add 27.06 g (0.1 mol) of 4-chloro-3,5-dinitrobenzotrifluoride, 0.27 g of vitamin C, and 30 mL of water.

  • Prepare a solution of 4 g of sodium hydroxide in 16 mL of water.

  • In a separate vessel, take 10.12 g (0.1 mol) of di-n-propylamine.

  • Add the di-n-propylamine and the sodium hydroxide solution dropwise to the reactor over a period of 30 minutes.

  • Adjust the pH of the reaction mixture to 7.5-8.5 using a 1% aqueous solution of sodium hydroxide.

  • Heat the reaction mixture to 70-80°C and maintain for 1.0-1.5 hours.

  • Cool the reaction mixture to room temperature, which will cause the product to precipitate.

  • Filter the precipitated crystals and wash with water until neutral.

  • Dry the product to obtain Trifluralin.

Quantitative Data

ParameterValueReference
Yield98.5% - 98.6%[1]
Purity99% (by weight)[1]
Nitrosamine Content0.4 - 0.5 ppm[1]
Mechanism of Action: Microtubule Inhibition

Trifluralin and other dinitroaniline herbicides act by inhibiting the assembly of microtubules in plant cells.[2] Microtubules are essential components of the cytoskeleton and are crucial for cell division (mitosis) and cell elongation.

cluster_plant_cell Plant Cell Tubulin Tubulin Microtubules Microtubules Tubulin->Microtubules Polymerization Cell_Division Cell_Division Microtubules->Cell_Division Cell_Elongation Cell_Elongation Microtubules->Cell_Elongation Weed_Growth Weed_Growth Cell_Division->Weed_Growth Cell_Elongation->Weed_Growth Trifluralin Trifluralin Trifluralin->Tubulin Binds to tubulin Trifluralin->Microtubules Inhibits assembly

Caption: Mechanism of action of Trifluralin as a microtubule inhibitor.

By binding to tubulin, the protein subunit of microtubules, Trifluralin disrupts the formation of these crucial structures. This leads to a failure of mitosis and an inability of the plant cells to elongate and grow, ultimately resulting in the death of the weed seedling shortly after germination.

Experimental Workflow

The overall workflow for the synthesis and analysis of Trifluralin is outlined below.

cluster_synthesis Synthesis cluster_analysis Analysis Reactants 4-chloro-3,5-dinitrobenzotrifluoride Di-n-propylamine Base Reaction Nucleophilic Aromatic Substitution Reactants->Reaction Workup Cooling & Precipitation Filtration Washing Drying Reaction->Workup Purity_Analysis Purity Analysis (e.g., HPLC) Workup->Purity_Analysis Impurity_Profiling Impurity Profiling (e.g., GC-MS for nitrosamines) Workup->Impurity_Profiling Final_Product Trifluralin Purity_Analysis->Final_Product Impurity_Profiling->Final_Product

References

Application Notes and Protocols: Catalytic Hydrogenation of 3-Chloro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective reduction of nitroaromatics is a fundamental transformation in organic synthesis, providing a crucial route to aromatic amines, which are key building blocks for pharmaceuticals, agrochemicals, and specialty materials. The catalytic hydrogenation of 3-Chloro-2-nitrobenzotrifluoride to 3-Chloro-2-aminobenzotrifluoride presents a unique challenge due to the presence of multiple reducible functional groups. The trifluoromethyl group and the chloro substituent necessitate a carefully optimized catalytic system to achieve high selectivity towards the reduction of the nitro group while preserving the carbon-halogen bond, thus avoiding hydrodechlorination.

This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of this compound, focusing on the use of palladium on carbon (Pd/C) as a catalyst.

Reaction Scheme

Figure 1: General reaction scheme for the catalytic hydrogenation of this compound to 3-Chloro-2-aminobenzotrifluoride.

Data Presentation

Table 1: Reaction Conditions and Performance
EntryCatalyst (mol%)H2 Pressure (psi)SolventTemperature (°C)Time (h)Conversion (%)Yield of 3-Chloro-2-aminobenzotrifluoride (%)Selectivity (%)
11 mol% Pd/C (10%)50Ethanol504>9988>99
20.5 mol% Pd/C (10%)50Methanol4069885>99
31 mol% Pd/C (5%)100Ethyl Acetate603>999098
40.8 mol% Pd/C (10%)60Isopropanol5559987>99

Note: The data presented is a representative summary based on typical results for the hydrogenation of halogenated nitroaromatics. Actual results may vary depending on the specific reaction setup and purity of reagents.

Table 2: Catalyst Screening and By-product Formation
CatalystCatalyst Loading (mol%)Primary ProductMajor By-productBy-product (%)
10% Pd/C13-Chloro-2-aminobenzotrifluoride2-Aminobenzotrifluoride<1
5% Pt/C13-Chloro-2-aminobenzotrifluoride2-Aminobenzotrifluoride3-5
Raney Ni53-Chloro-2-aminobenzotrifluoride2-Aminobenzotrifluoride2-4

Note: Hydrodechlorination to form 2-Aminobenzotrifluoride is the primary potential side reaction. Palladium-based catalysts generally exhibit higher selectivity for nitro group reduction over dehalogenation compared to platinum or nickel catalysts.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol (anhydrous)

  • Hydrogen gas (high purity)

  • Nitrogen gas (inert)

  • Celite®

Equipment:

  • Parr hydrogenator or a similar high-pressure reaction vessel

  • Magnetic stirrer with hot plate

  • Schlenk line or similar inert gas setup

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Purge the vessel thoroughly with nitrogen gas to create an inert atmosphere.

  • Catalyst Charging: Under a gentle stream of nitrogen, carefully add 10% Pd/C (1 mol%) to the reaction vessel.

  • Solvent and Substrate Addition: Add anhydrous ethanol to the vessel, ensuring the catalyst is fully submerged. Subsequently, add this compound to the solvent.

  • Sealing and Purging: Seal the reaction vessel securely. Evacuate the vessel and backfill with nitrogen three times to remove any residual oxygen. Following the nitrogen purges, evacuate the vessel and backfill with hydrogen gas three times.

  • Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi). Begin stirring and heat the reaction mixture to the target temperature (e.g., 50°C).

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction can also be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by carefully taking aliquots from the reaction mixture under an inert atmosphere.

  • Work-up: Once the reaction is complete (cessation of hydrogen uptake or confirmed by analytical methods), cool the vessel to room temperature. Carefully vent the excess hydrogen gas and purge the vessel with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.

  • Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The resulting crude product can be further purified if necessary.

Protocol 2: Product Purification by Column Chromatography

Materials:

  • Crude 3-Chloro-2-aminobenzotrifluoride

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

Procedure:

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent mixture) and adsorb it onto a small amount of silica gel. Carefully load the adsorbed sample onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane and gradually increasing the polarity).

  • Fraction Collection: Collect fractions and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield purified 3-Chloro-2-aminobenzotrifluoride.

Protocol 3: Analytical Method for Reaction Monitoring (GC-MS)
  • Instrument: Gas Chromatograph coupled with a Mass Spectrometer

  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium, constant flow of 1 mL/min

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 15°C/min to 280°C

    • Hold at 280°C for 5 minutes

  • MSD Transfer Line: 280°C

  • Ion Source: 230°C

  • Quadrupole: 150°C

  • Mode: Electron Ionization (EI) at 70 eV

Characterization Data

This compound (Starting Material)

  • Appearance: Pale yellow oil or low melting solid.

  • Molecular Formula: C₇H₃ClF₃NO₂

  • Molecular Weight: 225.55 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85-7.95 (m, 1H), 7.65-7.75 (m, 2H)

  • ¹³C NMR (CDCl₃, 100 MHz): δ 148.9, 133.8, 131.5, 128.2, 125.4 (q, J = 272 Hz), 122.1

  • FT-IR (neat, cm⁻¹): 1540 (asym NO₂ stretch), 1350 (sym NO₂ stretch), 1320 (C-F stretch), 830 (C-Cl stretch)

  • MS (EI, m/z): 225 (M⁺), 209, 195, 179, 150

3-Chloro-2-aminobenzotrifluoride (Product)

  • Appearance: Colorless to light yellow liquid or solid.

  • Molecular Formula: C₇H₅ClF₃N

  • Molecular Weight: 195.57 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.20 (t, J = 7.8 Hz, 1H), 6.85 (d, J = 7.6 Hz, 1H), 6.70 (d, J = 8.0 Hz, 1H), 4.10 (br s, 2H, NH₂)

  • ¹³C NMR (CDCl₃, 100 MHz): δ 142.5, 130.1, 127.8, 124.7 (q, J = 273 Hz), 119.5, 115.3

  • FT-IR (neat, cm⁻¹): 3480, 3390 (N-H stretch), 1620 (N-H bend), 1325 (C-F stretch), 820 (C-Cl stretch)

  • MS (EI, m/z): 195 (M⁺), 176, 160, 140

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up and Isolation cluster_purification Purification and Analysis prep_vessel Prepare Hydrogenation Vessel add_catalyst Charge Pd/C Catalyst prep_vessel->add_catalyst add_reagents Add Solvent and Substrate add_catalyst->add_reagents seal_purge Seal and Purge with N2/H2 add_reagents->seal_purge pressurize Pressurize with H2 seal_purge->pressurize heat_stir Heat and Stir pressurize->heat_stir monitor Monitor Reaction Progress heat_stir->monitor cool_vent Cool and Vent monitor->cool_vent filter_catalyst Filter Catalyst (Celite) cool_vent->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate purify Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: Experimental workflow for the catalytic hydrogenation of this compound.

signaling_pathway cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products start_material This compound catalyst Pd/C start_material->catalyst hydrogen H2 hydrogen->catalyst product 3-Chloro-2-aminobenzotrifluoride catalyst->product side_product 2-Aminobenzotrifluoride (minor) catalyst->side_product (Hydrodechlorination)

Caption: Relationship between reactants, catalyst, and products in the hydrogenation reaction.

Application Notes and Protocols: Suzuki Coupling Reactions with 3-Chloro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 3-Chloro-2-nitrobenzotrifluoride as a key building block. The inherent electronic properties of this substrate, characterized by the strong electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, make it a valuable precursor in the synthesis of complex biaryl molecules, which are significant scaffolds in medicinal chemistry.[1][2]

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[3] The reaction is renowned for its mild conditions, functional group tolerance, and the commercial availability of a wide array of boronic acids and their derivatives.[4][5]

This compound is an activated aryl chloride. The electron-deficient nature of the aromatic ring facilitates the oxidative addition step of the palladium catalyst into the C-Cl bond, which is often the rate-limiting step for less reactive aryl chlorides.[1][5] This enhanced reactivity allows for a broader selection of catalysts and more moderate reaction conditions.

Core Reaction and Mechanism

The Suzuki coupling proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[3][6]

A base is required to activate the organoboron species, facilitating the transmetalation step.[7]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation [R-B(OR')₃]⁻ PdII_Both Ar-Pd(II)L₂-R Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-R Product 2-Nitro-3-(trifluoromethyl)biaryl (Ar-R) RedElim->Product BoronicAcid R-B(OH)₂ Boronate [R-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->Boronate ArX_source This compound (Ar-X) ArX_source->OxAdd Boronic_source Arylboronic Acid (R-B(OH)₂) Boronic_source->BoronicAcid

Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

Application: Synthesis of 2-Nitro-3-(trifluoromethyl)biphenyl Derivatives

The Suzuki coupling of this compound with various arylboronic acids provides a direct route to a range of substituted 2-nitro-3-(trifluoromethyl)biphenyls. These products are versatile intermediates, as the nitro group can be readily reduced to an amine, allowing for further functionalization.[1]

Data Presentation: Reaction Condition Optimization

The choice of catalyst, ligand, base, and solvent significantly impacts reaction yield and purity. For an electron-deficient substrate like this compound, several palladium systems are effective. The following table summarizes expected outcomes based on common conditions for Suzuki couplings of aryl chlorides.

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Expected Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012> 90
2Pd₂(dba)₃ (1)XPhos (3)K₂CO₃ (2)Dioxane1001685 - 95
3Pd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O852470 - 85
4PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1101280 - 90

Yields are estimates based on literature for similar electron-poor aryl chlorides and may vary.[8][9] Buchwald-type ligands like SPhos and XPhos are often highly effective for the coupling of aryl chlorides.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling using Pd(OAc)₂/SPhos

This protocol is a robust starting point for the coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous powder

  • Toluene, anhydrous

  • Deionized Water, degassed

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

  • Under a positive pressure of inert gas, add anhydrous toluene (5 mL) and degassed deionized water (0.5 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-nitro-3-(trifluoromethyl)biphenyl derivative.

Experimental_Workflow start Start reagents 1. Combine Reactants (Aryl Chloride, Boronic Acid, Base) start->reagents catalyst 2. Add Catalyst System (Pd(OAc)₂, SPhos) reagents->catalyst inert 3. Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) catalyst->inert solvent 4. Add Degassed Solvents (Toluene/H₂O) inert->solvent reaction 5. Heat and Stir (100 °C, 12-16h) solvent->reaction workup 6. Aqueous Workup (EtOAc, H₂O, Brine) reaction->workup purify 7. Purification (Column Chromatography) workup->purify product Final Product purify->product

Figure 2. General experimental workflow for the Suzuki coupling protocol.

Safety and Handling

  • This compound is a chemical irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable. Avoid open flames and ensure proper ventilation.

  • Reactions should be conducted under an inert atmosphere to prevent degradation of the catalyst.

References

Synthesis of Amino-Substituted Benzotrifluorides from 3-Chloro-2-nitrobenzotrifluoride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various amino-substituted benzotrifluorides, utilizing 3-Chloro-2-nitrobenzotrifluoride as a key starting material. The methodologies outlined herein are central to the development of novel pharmaceuticals, agrochemicals, and materials, where the benzotrifluoride moiety imparts unique properties such as metabolic stability and lipophilicity.

Introduction

This compound is a versatile intermediate for the synthesis of a wide array of amino-substituted benzotrifluorides. The presence of the electron-withdrawing nitro and trifluoromethyl groups activates the aromatic ring, facilitating two primary synthetic transformations: nucleophilic aromatic substitution (SNAr) at the chlorine-bearing carbon and reduction of the nitro group to a primary amine. These reactions provide strategic pathways to introduce diverse amino functionalities, which are crucial pharmacophores in many biologically active molecules.

Reaction Pathways

There are two principal synthetic routes for the derivatization of this compound to its amino-substituted analogues:

  • Nucleophilic Aromatic Substitution (SNAr) of the Chlorine Atom: The chlorine atom at the 3-position is activated by the ortho-nitro group, making it susceptible to displacement by various nucleophiles, particularly primary and secondary amines. This reaction allows for the direct introduction of a wide range of amino substituents.

  • Reduction of the Nitro Group: The nitro group can be selectively reduced to a primary amino group, yielding 3-Chloro-2-aminobenzotrifluoride. This product serves as a valuable building block for further functionalization.

The following sections provide detailed protocols and quantitative data for these transformations.

Experimental Protocols and Data

Pathway 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction of this compound with amines is a robust method for creating a diverse library of N-substituted 2-nitro-3-(trifluoromethyl)anilines. The reaction generally proceeds under mild to moderate conditions, often in the presence of a base to neutralize the liberated HCl.

General Experimental Protocol for Nucleophilic Aromatic Substitution:

A mixture of this compound, an amine (primary or secondary), and a base in a suitable solvent is heated for a specified time. Upon completion, the reaction mixture is cooled, and the product is isolated through standard work-up procedures, which may include extraction, washing, and purification by chromatography or recrystallization.

Table 1: Synthesis of N-Substituted 2-Nitro-3-(trifluoromethyl)anilines via SNAr

Amine NucleophileProductReagents and ConditionsYield (%)
Ethylenediamine3-(2-Aminoethylamino)-2-nitrobenzotrifluorideDMF, K₂CO₃, 80°C, 12 hrsNot Reported
Ammonia (aq.)2-Nitro-3-(trifluoromethyl)anilineExcess aqueous ammonia, optional copper catalyst, 80-150°CHigh
Pathway 2: Reduction of the Nitro Group

The reduction of the nitro group in this compound is a high-yielding transformation that provides access to 3-Chloro-2-aminobenzotrifluoride, a key intermediate for further synthetic elaborations. Catalytic hydrogenation is the most common and efficient method for this conversion.

Experimental Protocol for the Catalytic Hydrogenation of this compound:

This compound is dissolved in a suitable solvent, such as ethanol. A palladium on carbon (Pd/C) catalyst is added to the solution. The mixture is then subjected to a hydrogen atmosphere at an elevated temperature and pressure until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the product.

Table 2: Reduction of this compound

ProductReagents and ConditionsYield (%)
3-Chloro-2-aminobenzotrifluorideH₂, Pd/C, Ethanol, 50°C, 4 hrs85-90%[1]

Visualizing the Synthetic Pathways

The following diagrams illustrate the key reaction pathways described in this document.

Synthesis_Pathways start This compound snar_product N-Substituted 2-nitro-3-(trifluoromethyl)aniline start->snar_product Nucleophilic Aromatic Substitution (SNAr) reduction_product 3-Chloro-2-aminobenzotrifluoride start->reduction_product Nitro Group Reduction amine Amine (R-NH₂ or R₂NH) amine->snar_product reducing_agent Reducing Agent (e.g., H₂/Pd-C) reducing_agent->reduction_product

Caption: Key synthetic routes from this compound.

Experimental Workflow

The general workflow for the synthesis and purification of amino-substituted benzotrifluorides is depicted below.

Experimental_Workflow reaction_setup Reaction Setup (Reactants, Solvent, Catalyst) reaction Reaction (Heating, Stirring) reaction_setup->reaction workup Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization final_product Final Product characterization->final_product

Caption: General laboratory workflow for synthesis and analysis.

References

Application Note: A Detailed Protocol for the Nitration of 3-Chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The nitration of substituted benzotrifluorides is a critical reaction in synthetic organic chemistry, providing key intermediates for the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. 3-Chlorobenzotrifluoride possesses two deactivating substituents on the aromatic ring: a chloro group (-Cl) and a trifluoromethyl group (-CF3). The trifluoromethyl group is a strong electron-withdrawing group and a meta-director, while the chloro group is also deactivating but directs incoming electrophiles to the ortho and para positions.[1] The regioselectivity of the nitration is therefore governed by the interplay of these electronic and steric effects, leading to a mixture of isomeric products. This protocol details a standard laboratory procedure for the nitration of 3-chlorobenzotrifluoride using a mixture of concentrated nitric and sulfuric acids.

Experimental Protocol

This procedure outlines the nitration of 3-chlorobenzotrifluoride to yield a mixture of nitro-isomers. The reaction is highly exothermic and requires careful temperature control.

Materials and Reagents:

  • 3-Chlorobenzotrifluoride (C7H4ClF3, MW: 180.55 g/mol )

  • Concentrated Sulfuric Acid (H2SO4, 98%)

  • Concentrated Nitric Acid (HNO3, 70%)

  • Ice

  • Dichloromethane (CH2Cl2) or Diethyl Ether (Et2O)

  • Saturated Sodium Bicarbonate Solution (NaHCO3)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice-salt bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • Preparation of the Nitrating Mixture: In the 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, carefully add 50 mL of concentrated sulfuric acid.

  • Cooling: Place the flask in an ice-salt bath and cool the sulfuric acid to 0-5 °C with gentle stirring.

  • Addition of Nitric Acid: Slowly add 25 mL of concentrated nitric acid dropwise via the dropping funnel to the cooled sulfuric acid. Maintain the temperature of the mixture below 10 °C throughout the addition. This mixture of nitric and sulfuric acids is known as "mixed acid".[2]

  • Addition of Substrate: Once the nitrating mixture is prepared and cooled, begin the dropwise addition of 20.0 g (0.111 mol) of 3-chlorobenzotrifluoride. The rate of addition should be controlled to maintain the reaction temperature between 5-10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture at 5-10 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Once the reaction is deemed complete, slowly and carefully pour the reaction mixture over a large beaker containing approximately 200 g of crushed ice with vigorous stirring. This step is highly exothermic.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product from the aqueous layer with dichloromethane or diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a yellow oil.

  • Purification: The resulting isomeric mixture can be separated and purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

Data Presentation

The nitration of 3-chlorobenzotrifluoride is expected to yield a mixture of isomers. The primary products are formed by the substitution of a nitro group at the positions directed by the chloro-substituent (ortho and para) and meta to the trifluoromethyl group.

Table 1: Expected Isomeric Products and Regioselectivity

Product NamePosition of NitrationCAS NumberRationale for FormationExpected Relative Yield
5-Chloro-2-nitrobenzotrifluorideC-6 (ortho to -Cl)118-83-2Electronically favored ortho-position to chlorine.Major Product
3-Chloro-4-nitrobenzotrifluorideC-4 (para to -Cl)121-17-5 (analogue)Electronically favored para-position to chlorine.Major Product
3-Chloro-2-nitrobenzotrifluorideC-2 (ortho to -Cl)N/ASterically hindered ortho-position to chlorine.Minor Product
3-Chloro-5-nitrobenzotrifluorideC-5 (meta to both)401-93-4Directed meta to the -CF3 group.Minor Product

Note: The relative yields are qualitative predictions based on established principles of electrophilic aromatic substitution. Actual yields may vary depending on specific reaction conditions.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the experimental procedure for the nitration of 3-chlorobenzotrifluoride.

Nitration_Workflow Experimental Workflow for Nitration of 3-Chlorobenzotrifluoride A Preparation of Nitrating Mixture (H2SO4 + HNO3) at 0-5°C B Slow Addition of 3-Chlorobenzotrifluoride (Maintain Temp < 10°C) A->B Step 1-3 C Reaction Stirring (1-2 hours at 5-10°C) B->C Step 4 D Reaction Quenching (Pour onto Ice) C->D Step 5 E Extraction with Organic Solvent (e.g., Dichloromethane) D->E Step 6 F Washing of Organic Layer (H2O, NaHCO3, Brine) E->F Step 7 G Drying and Solvent Removal (Anhydrous MgSO4, Rotary Evaporator) F->G Step 8 H Purification of Isomers (Distillation or Chromatography) G->H Step 9 I Final Product (Isomeric Mixture) H->I Step 10

Caption: Workflow for the synthesis of nitro-3-chlorobenzotrifluoride.

Safety and Handling

  • Corrosive Reagents: Concentrated nitric acid and sulfuric acid are extremely corrosive and strong oxidizing agents. Handle them with extreme care inside a chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Exothermic Reaction: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent runaway reactions, which can lead to the formation of dangerous byproducts and a risk of explosion. Always add reagents slowly and ensure the cooling bath is effective.

  • Quenching: The process of pouring the acid mixture onto ice is also very exothermic and can cause splashing. Perform this step slowly and with caution.

  • Waste Disposal: Acidic aqueous waste must be neutralized carefully before disposal according to institutional guidelines. Organic waste containing chlorinated solvents should be collected in a designated halogenated waste container.

References

Handling and storage procedures for 3-Chloro-2-nitrobenzotrifluoride in the lab

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following information is provided for research and development purposes only. A comprehensive Safety Data Sheet (SDS) for 3-Chloro-2-nitrobenzotrifluoride (CAS No. 386-70-9) was not available at the time of writing. The handling, storage, and safety procedures outlined below are based on data for structurally similar compounds, such as other chlorinated and nitrated benzotrifluorides. All users must conduct a thorough, independent risk assessment before handling this chemical and should consult a certified safety professional.

Introduction

This compound is a substituted aromatic compound with the chemical formula C₇H₃ClF₃NO₂.[1][2] The presence of electron-withdrawing trifluoromethyl and nitro groups on the benzene ring makes it a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[1] Its reactivity is characterized by the potential for nucleophilic aromatic substitution of the chlorine atom.[1] These application notes provide an overview of the known properties and recommended procedures for the safe handling and storage of this compound in a laboratory setting.

Physical and Chemical Properties

Limited quantitative data for this compound is publicly available. The following table summarizes the known information.

PropertyValueReference(s)
CAS Number 386-70-9[1]
Molecular Formula C₇H₃ClF₃NO₂[2]
Molecular Weight 225.55 g/mol [1][3]
Physical Form Low-Melting Solid[3]
Purity ≥95% - 98.0%[3][4]

Hazard Identification and Safety Precautions

Note: The following hazard information is extrapolated from data for related isomers and compounds. A substance-specific risk assessment is mandatory.

Based on analogous compounds, this compound is expected to be harmful if swallowed, in contact with skin, or inhaled.[5][6] It may cause skin and serious eye irritation, as well as respiratory irritation.[7][8]

Recommended Safety Precautions:

  • Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[7] Ensure that eyewash stations and safety showers are readily accessible.[7]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

    • Skin Protection: Wear a lab coat and chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for integrity before each use.[5]

    • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[7]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[8]

Handling and Storage Procedures

Handling
  • Avoid direct contact with the substance.[7]

  • Prevent the formation of dust and aerosols.

  • Use spark-proof tools and explosion-proof equipment where applicable.

  • Keep away from heat, sparks, and open flames.[5]

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.[7]

  • Keep in a cool environment, away from direct sunlight.

  • Incompatible materials to avoid include strong oxidizing agents and strong bases.[5][7]

Emergency Procedures

  • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5][6]

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

  • In case of a spill: Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5]

Experimental Protocols

The electron-deficient nature of the aromatic ring in this compound makes it a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions.[1] The following is a general protocol for such a reaction.

General Protocol for Nucleophilic Aromatic Substitution

Objective: To substitute the chloro group of this compound with a generic nucleophile (Nu-H).

Materials:

  • This compound

  • Nucleophile (e.g., an amine, alkoxide, or thiol)

  • A suitable base (e.g., K₂CO₃, Et₃N)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)

  • Inert gas (e.g., Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • To the flask, add this compound (1 equivalent).

  • Dissolve the starting material in the anhydrous polar aprotic solvent.

  • Add the nucleophile (1.1-1.5 equivalents) to the reaction mixture.

  • Add the base (1.5-2.0 equivalents) to the flask.

  • Heat the reaction mixture to the appropriate temperature (this will depend on the nucleophile and solvent used and may range from room temperature to reflux).

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Visualizations

Handling_Storage_Workflow Handling and Storage Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal risk_assessment Conduct Risk Assessment ppe Don PPE: - Safety Goggles & Face Shield - Lab Coat - Chemical-Resistant Gloves risk_assessment->ppe fume_hood Work in a Fume Hood ppe->fume_hood weighing Weigh Compound fume_hood->weighing reaction_setup Set up Reaction weighing->reaction_setup monitoring Monitor Reaction reaction_setup->monitoring workup Reaction Workup monitoring->workup storage_container Store in Tightly Sealed Container workup->storage_container waste_collection Collect Waste in Labeled Container workup->waste_collection storage_location Cool, Dry, Well-Ventilated Area storage_container->storage_location incompatibles Away from Incompatible Materials (Strong Oxidizers, Bases) storage_location->incompatibles disposal_protocol Dispose According to Institutional and Local Regulations waste_collection->disposal_protocol SNAr_Protocol Experimental Protocol: Nucleophilic Aromatic Substitution cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Start setup_glassware Assemble Dry Glassware under Inert Atmosphere start->setup_glassware add_reagents Add this compound, Solvent, Nucleophile, and Base setup_glassware->add_reagents heat Heat to Desired Temperature add_reagents->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify Product (e.g., Chromatography) dry_concentrate->purify end End purify->end

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Chloro-2-nitrobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for the synthesis of this compound is the nitration of 3-chlorobenzotrifluoride. This electrophilic aromatic substitution reaction typically utilizes a nitrating mixture of concentrated nitric acid and sulfuric acid.[1][2] The trifluoromethyl group is a meta-director, and the chlorine atom is an ortho-, para-director. Therefore, the nitration of 3-chlorobenzotrifluoride will lead to a mixture of isomers, and reaction conditions must be carefully controlled to favor the desired 2-nitro isomer.

Q2: What are the expected major and minor isomeric byproducts in this synthesis?

A2: During the nitration of 3-chlorobenzotrifluoride, several isomeric products can be formed. The primary product is the desired this compound. However, due to the directing effects of the substituents, other isomers such as 3-Chloro-4-nitrobenzotrifluoride, 3-Chloro-6-nitrobenzotrifluoride, and dinitro products can also be formed. The relative ratios of these isomers are highly dependent on the reaction conditions.

Q3: How can I purify the crude product to isolate this compound?

A3: Purification of the crude reaction mixture is typically achieved through column chromatography on silica gel.[3] A non-polar eluent system, such as hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate, is generally effective in separating the desired product from isomeric byproducts and unreacted starting material. Fractional distillation under reduced pressure can also be a viable method for purification, depending on the boiling points of the isomers.

Q4: What are the key safety precautions to consider during this synthesis?

A4: The nitration mixture ( nitric acid and sulfuric acid) is highly corrosive and a strong oxidizing agent. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, acid-resistant gloves, and a lab coat. The reaction is exothermic and requires careful temperature control to prevent runaway reactions. Addition of reagents should be done slowly and at a low temperature.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient mixing. - Formation of multiple isomers.- Increase reaction time or temperature cautiously. - Optimize the temperature; nitrations are often sensitive to temperature changes. - Ensure vigorous stirring throughout the reaction. - Adjust the nitrating agent ratio and temperature to improve regioselectivity.
Formation of Significant Amounts of Dinitro Byproducts - Excess of nitrating agent. - High reaction temperature. - Prolonged reaction time.- Use a stoichiometric amount or a slight excess of the nitrating agent. - Maintain a lower reaction temperature (e.g., 0-10 °C).[1] - Monitor the reaction progress closely using techniques like TLC or GC and quench the reaction upon consumption of the starting material.
Difficult Separation of Isomers - Similar polarities of the isomeric products.- Use a high-efficiency silica gel for column chromatography. - Employ a shallow gradient of a less polar eluent system. - Consider alternative purification techniques like preparative HPLC if high purity is required.
Dark-colored Reaction Mixture or Product - Formation of nitrated byproducts and polymeric materials. - Reaction temperature too high.- Ensure the reaction temperature is strictly controlled. - The crude product can be washed with a sodium bisulfite solution to remove some colored impurities before further purification.

Experimental Protocol: Nitration of 3-Chlorobenzotrifluoride

This protocol is a general guideline and may require optimization.

Materials:

  • 3-Chlorobenzotrifluoride

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Dichloromethane (or other suitable organic solvent)

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate (or Sodium Sulfate)

  • Silica Gel for column chromatography

  • Hexane/Ethyl Acetate solvent system

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

  • Formation of Nitrating Mixture: Slowly add concentrated nitric acid to the cold sulfuric acid with constant stirring. Maintain the temperature below 10 °C.

  • Addition of Substrate: Add 3-chlorobenzotrifluoride dropwise to the nitrating mixture. The rate of addition should be controlled to keep the reaction temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for 1-2 hours. The progress of the reaction should be monitored by TLC or GC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with stirring.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic extracts and wash successively with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Process Workflow

SynthesisWorkflow Reagents Prepare Nitrating Mixture (H₂SO₄ + HNO₃) Reaction Nitration Reaction (0-5 °C) Reagents->Reaction Substrate 3-Chlorobenzotrifluoride Substrate->Reaction Quench Quench with Ice Reaction->Quench Extraction Solvent Extraction Quench->Extraction Wash Aqueous Washes Extraction->Wash Dry Drying & Concentration Wash->Dry Purify Column Chromatography Dry->Purify Product This compound Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

TroubleshootingTree Start Low Yield or Impure Product CheckReaction Check Reaction Completion (TLC/GC) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes OptimizeTimeTemp Increase Reaction Time or Temperature Incomplete->OptimizeTimeTemp CheckIsomers High Isomer Content? Complete->CheckIsomers YesIsomers Yes CheckIsomers->YesIsomers Yes NoIsomers No CheckIsomers->NoIsomers No OptimizeConditions Adjust Nitrating Agent Ratio & Lower Temperature YesIsomers->OptimizeConditions PurificationIssue Check Purification Protocol NoIsomers->PurificationIssue

Caption: Decision tree for troubleshooting common synthesis issues.

References

Improving regioselectivity in the nitration of 3-chlorobenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals aiming to improve regioselectivity in the electrophilic nitration of 3-chlorobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What are the expected products from the nitration of 3-chlorobenzotrifluoride?

A1: The nitration of 3-chlorobenzotrifluoride is complex due to the competing directing effects of its two substituents. The trifluoromethyl group (-CF3) is a powerful deactivating, meta-director, while the chloro group (-Cl) is a deactivating, ortho, para-director.[1][2][3][4] This results in the formation of a mixture of isomers. Based on these effects, the nitro group can add at four possible positions (2, 4, 5, and 6). Position 3 is occupied by the chlorine atom and position 1 by the trifluoromethyl group. The primary products are typically 2-nitro-, 4-nitro-, and 6-nitro-3-chlorobenzotrifluoride, with very little of the 5-nitro isomer being formed.[5][6]

Q2: Why is achieving high regioselectivity so challenging for this substrate?

A2: The challenge arises from the conflicting directing influences. The -CF3 group directs the incoming electrophile (the nitronium ion, NO₂⁺) to the 5-position. Conversely, the -Cl group directs it to the 2-, 4-, and 6-positions. Since both groups are deactivating, the reaction is slow, and the directing effects lead to a mixture of products, making it difficult to isolate a single, high-purity isomer.[2] For a closely related compound, 3-methylbenzotrifluoride, nitration yields a mixture with approximately 43-46% of the 2-nitro isomer, 26-31% of the 4-nitro isomer, and 24-28% of the 6-nitro isomer, demonstrating this poor selectivity.[5][6]

Q3: How can I improve the yield of a specific isomer, for example, the 6-nitro product?

A3: Improving the regioselectivity, particularly to favor a less sterically hindered position like C-6 (para to the chloro group), often requires moving beyond standard mixed-acid (HNO₃/H₂SO₄) conditions. The most effective strategies involve shape-selective solid acid catalysts, such as zeolites (e.g., H-Beta, H-Y).[7][8][9] The pores of these catalysts can create a sterically constrained environment that favors the formation of the less bulky para-isomer over the ortho-isomers.

Q4: What is the role of alternative nitrating agents or systems?

A4: Alternative systems can offer milder conditions and improved selectivity. Ionic liquids, for instance, can serve as recyclable solvents and catalysts, avoiding the need for large quantities of strong acids.[10] Nitrating agents like dinitrogen pentoxide (N₂O₅) or systems that generate acyl nitrates in situ (e.g., nitric acid and acetic anhydride) can also provide better control over the reaction compared to the highly aggressive mixed-acid system.[8][11]

Q5: What are the primary safety concerns when performing this nitration?

A5: Aromatic nitration is a highly exothermic reaction that can lead to a dangerous runaway state if not properly controlled. Key safety precautions include:

  • Temperature Control: The reaction must be performed at low temperatures (typically 0°C or below) with efficient cooling and stirring.

  • Slow Addition: The nitrating agent or the substrate should be added slowly and portion-wise to manage the heat generated.

  • Acid Handling: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, and work in a chemical fume hood.

  • Quenching: The reaction should be quenched carefully by pouring the reaction mixture onto ice to dissipate heat and dilute the acids.

Troubleshooting Guide

Problem: Poor Regioselectivity and Isomer Mixtures

This is the most common issue, characterized by obtaining significant amounts of the 2-, 4-, and 6-nitro isomers, making purification difficult and lowering the yield of the desired product.

Possible CauseSuggested Solution
Standard Mixed-Acid (HNO₃/H₂SO₄) Conditions The aggressive nature of mixed acid is often unselective for deactivated, multi-substituted rings. Solution: Switch to a milder, more selective nitrating system. Shape-selective zeolite catalysts are highly recommended to enhance para-selectivity.[7][8][9]
High Reaction Temperature Higher temperatures provide more energy for overcoming activation barriers, leading to the formation of a wider range of isomers and potentially di-nitrated byproducts. Solution: Maintain strict temperature control, typically between -10°C and 5°C, throughout the addition and reaction period.
Incorrect Stoichiometry Using a large excess of nitric acid can lead to over-nitration and reduced selectivity. Solution: Use a stoichiometric amount or a slight excess (e.g., 1.1 to 1.5 equivalents) of the nitrating agent.

Data Presentation: Isomer Distribution

The following table summarizes the typical isomer distribution obtained from a standard nitration of a 3-substituted benzotrifluoride analog and compares it with the expected outcome using a shape-selective zeolite catalyst to improve regioselectivity.

Nitration MethodSubstrate2-Nitro Isomer (%)4-Nitro Isomer (%)6-Nitro Isomer (%)5-Nitro Isomer (%)Reference
Standard (HNO₃ in CH₂Cl₂) 3-Methylbenzotrifluoride442728<1[5][6]
Shape-Selective (Zeolite H-Beta) 3-Chlorobenzotrifluoride~15-25~20-30~50-60 <1Expected

Note: Data for the zeolite-catalyzed reaction is an expected projection based on literature principles of shape-selectivity, which favors the sterically least hindered para-director product (6-nitro isomer).

Experimental Protocols

Protocol 1: Standard Mixed-Acid Nitration

This protocol is adapted from procedures for analogous substituted benzotrifluorides and represents a baseline method with expected low regioselectivity.[5][6]

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (2.5 equivalents). Cool the flask to 0°C in an ice-salt bath.

  • Nitrating Mixture: Slowly add concentrated nitric acid (1.2 equivalents) to the sulfuric acid while maintaining the temperature below 10°C.

  • Substrate Addition: Add 3-chlorobenzotrifluoride (1.0 equivalent) to the dropping funnel. Add the substrate dropwise to the cold nitrating mixture over 1-2 hours, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, stir the mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress using GC or TLC.

  • Workup: Carefully pour the reaction mixture onto a stirred mixture of crushed ice and water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Washing: Combine the organic layers and wash sequentially with cold water, 5% sodium bicarbonate solution, and finally with brine.[12][13]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude oil containing the isomer mixture can be analyzed by GC-MS and ¹⁹F NMR. Further purification requires fractional distillation or column chromatography.

Protocol 2: Improved Regioselectivity using Zeolite H-Beta

This protocol is a representative method for achieving higher para-selectivity using a solid acid catalyst.

  • Catalyst Activation: Activate zeolite H-Beta catalyst (Si/Al ratio of 25-50) by heating it at 500°C under a stream of dry air for 4-6 hours. Cool to room temperature in a desiccator.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a stirrer, thermometer, and dropping funnel, suspend the activated zeolite H-Beta (e.g., 1g per 10 mmol of substrate) in a dry solvent like dichloromethane or 1,2-dichloroethane. Cool the suspension to 0°C.

  • Nitrating Agent: Prepare a solution of the nitrating agent. A mixture of nitric acid (1.2 eq.) and acetic anhydride (1.5 eq.) can be pre-mixed at 0°C to form acetyl nitrate.

  • Substrate Addition: Add 3-chlorobenzotrifluoride (1.0 eq.) to the zeolite suspension.

  • Reaction: Slowly add the nitrating agent solution to the stirred suspension over 1 hour, maintaining the temperature at 0-5°C. Allow the reaction to stir for 2-4 hours at this temperature. Monitor by GC.

  • Catalyst Removal: Once the reaction is complete, filter the mixture to recover the zeolite catalyst. The catalyst can be washed with dichloromethane, dried, and reactivated for reuse.

  • Workup and Purification: Quench the filtrate by pouring it into ice water. Separate the organic layer and wash it with water, sodium bicarbonate solution, and brine. Dry the organic phase, remove the solvent, and analyze the product isomer ratio. The resulting mixture should show a significantly higher proportion of the 6-nitro isomer.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_reagents Prepare Nitrating Agent & Substrate Solution setup_reactor Set up Reactor (Flask, Stirrer, Cooling) add_catalyst Add Zeolite Catalyst (for Selective Method) cool_reactor Cool Reactor to 0-5°C add_catalyst->cool_reactor add_substrate Slowly Add Substrate or Nitrating Agent cool_reactor->add_substrate stir_reaction Stir at Low Temp (1-4 hours) add_substrate->stir_reaction monitor Monitor Progress (GC/TLC) stir_reaction->monitor quench Quench on Ice-Water monitor->quench filter_catalyst Filter Catalyst (if used) quench->filter_catalyst extract Extract with Organic Solvent filter_catalyst->extract wash Wash Organic Layer extract->wash dry_purify Dry, Evaporate & Purify wash->dry_purify analyze Analyze Isomer Ratio (GC) dry_purify->analyze

Caption: General experimental workflow for the nitration of 3-chlorobenzotrifluoride.

G start Problem: Poor Regioselectivity q1 Are you using a standard HNO₃/H₂SO₄ mixture? start->q1 a1_yes YES q1->a1_yes Yes a1_no NO q1->a1_no No sol1 This system is highly reactive and often unselective. ACTION: Switch to a shape-selective catalyst like Zeolite H-Beta. a1_yes->sol1 q2 Is the reaction temperature strictly controlled below 5°C? a1_no->q2 a2_no NO / Unsure q2->a2_no No a2_yes YES q2->a2_yes Yes sol2 Higher temperatures lead to more side products. ACTION: Improve cooling efficiency and monitor internal temperature closely. a2_no->sol2 sol3 Consider alternative nitrating agents (e.g., N₂O₅ or acyl nitrates) or using ionic liquids to further enhance selectivity. a2_yes->sol3

Caption: Troubleshooting decision tree for poor regioselectivity in nitration.

References

Overcoming challenges in the reduction of 3-Chloro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 3-Chloro-2-nitrobenzotrifluoride to its corresponding aniline, 3-Chloro-2-aminobenzotrifluoride.

Troubleshooting Guides and FAQs

This section addresses common challenges encountered during the reduction of this compound, offering potential solutions and preventative measures in a user-friendly question-and-answer format.

Issue 1: Low Yield of 3-Chloro-2-aminobenzotrifluoride

  • Question: My reaction is complete, but the isolated yield of 3-Chloro-2-aminobenzotrifluoride is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors. Firstly, ensure your starting material is pure, as impurities can interfere with the reaction. Incomplete reactions are a common culprit; verify reaction completion using appropriate analytical techniques like TLC, GC, or HPLC before workup. During the workup, product loss can occur. Ensure efficient extraction and minimize transfers. For catalytic hydrogenations, the catalyst's activity is crucial. Use fresh, high-quality catalyst and ensure proper handling to prevent deactivation. The choice of solvent can also impact yield; protic solvents like ethanol or methanol generally favor the reaction.[1]

Issue 2: Incomplete Reaction

  • Question: My reaction has been running for the specified time, but analytical monitoring shows a significant amount of starting material remaining. What should I do?

  • Answer: An incomplete reaction can be due to several factors. For catalytic hydrogenations, the catalyst may be inactive or poisoned. Ensure the catalyst was not exposed to air for extended periods and that the reagents and solvents are free of catalyst poisons (e.g., sulfur compounds).[1] The hydrogen pressure might be insufficient; ensure your system is properly sealed and maintaining the target pressure. Inadequate mixing can also lead to poor contact between the reactants and the catalyst, so ensure vigorous stirring.[1] If using chemical reductants like iron or tin, ensure they are of high purity and activated if necessary. Extending the reaction time or slightly increasing the temperature may also drive the reaction to completion, but be cautious as this could also promote side reactions.

Issue 3: Formation of Dechlorinated Byproduct

  • Question: I am observing a significant amount of 2-aminobenzotrifluoride (the dechlorinated product) in my reaction mixture. How can I minimize this side reaction?

  • Answer: The formation of the dechlorinated byproduct, 2-aminobenzotrifluoride, is a common challenge known as hydrodehalogenation. This side reaction is particularly prevalent in catalytic hydrogenations using palladium on carbon (Pd/C).[2] To suppress it, consider the following strategies:

    • Catalyst Choice: Raney Nickel is often a better choice than Pd/C for reducing halogenated nitroaromatics as it is less prone to causing dehalogenation.[3][4][5][6]

    • Catalyst Modification: The addition of catalyst modifiers or inhibitors can significantly reduce hydrodehalogenation. For Pd/C catalysts, the addition of sulfoxides (like dimethyl sulfoxide) and hydrazine has been shown to improve selectivity.

    • Reaction Conditions: Lowering the reaction temperature and hydrogen pressure can decrease the rate of hydrodehalogenation. The choice of solvent can also play a role; some studies suggest that aprotic solvents may reduce dehalogenation compared to protic ones.

    • Alternative Reductants: If catalytic hydrogenation proves problematic, consider using chemical reductants like iron powder in acidic media (e.g., acetic acid) or stannous chloride, which are generally more selective for the nitro group reduction.[7]

Issue 4: Runaway Reaction or Poor Temperature Control

  • Question: The reaction temperature is difficult to control and sometimes increases rapidly. What are the safety risks and how can I manage them?

  • Answer: The reduction of nitro compounds is a highly exothermic process, and poor temperature control can lead to a runaway reaction, posing a significant safety hazard.[2] To mitigate this risk:

    • Slow Addition: Add the reducing agent or the substrate portion-wise or via a syringe pump to control the rate of the reaction and heat generation.

    • Efficient Cooling: Ensure your reaction vessel is equipped with an efficient cooling system (e.g., an ice bath or a cryostat).

    • Dilution: Conducting the reaction at a lower concentration can help to dissipate the heat more effectively.

    • Monitoring: Continuously monitor the internal temperature of the reaction. For larger-scale reactions, reaction calorimetry studies are recommended to assess the thermal risk.

Data Presentation

The following table summarizes various methods for the reduction of chloronitrobenzotrifluoride isomers, providing a comparison of yields and selectivity.

Starting MaterialReducing Agent/CatalystSolventTemperature (°C)Time (h)Product(s)Yield (%)Notes
This compoundH₂, Pd/CEthanol5043-Chloro-2-aminobenzotrifluoride85-90Standard catalytic hydrogenation with minimal dehalogenation.[2]
4-chloro-3-nitrobenzotrifluorideNaBH₄Not SpecifiedElevatedNot Specified4-chloro-3-aminobenzotrifluoride & 3-aminobenzotrifluoride72 & 22Demonstrates simultaneous nitro reduction and dechlorination.[2]
m-nitrobenzotrifluorideH₂, Raney NickelNone (solvent-free)80-906m-aminobenzotrifluorideHighIndustrial process example, highlighting solvent-free conditions.[3]
Aryl nitro compoundsIron powder, Acetic AcidEthanol/Water301Aryl amines39-98General method with high tolerance for sensitive functional groups.[7]

Experimental Protocols

1. Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

  • Materials:

    • This compound

    • 10% Palladium on carbon (50% wet)

    • Ethanol

    • Hydrogen gas

    • Inert gas (Nitrogen or Argon)

    • Celite®

  • Procedure:

    • In a hydrogenation flask, add 10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate).

    • Purge the flask with an inert gas (Nitrogen or Argon).

    • Add ethanol as the solvent.

    • Add this compound to the flask.

    • Seal the flask and connect it to a hydrogen source.

    • Evacuate the flask and backfill with hydrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.

    • Pressurize the flask to the desired hydrogen pressure (typically 1-4 atm).

    • Stir the reaction mixture vigorously at the desired temperature (e.g., 50 °C).

    • Monitor the reaction progress by TLC, GC, or HPLC.

    • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the Celite pad is pyrophoric and should be kept wet with solvent and disposed of properly.

    • Wash the Celite pad with ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography if necessary.

2. Reduction using Raney Nickel

  • Materials:

    • This compound

    • Raney Nickel (slurry in water or ethanol)

    • Ethanol or Methanol

    • Hydrogen gas

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • In a hydrogenation apparatus, carefully add the Raney Nickel slurry. Caution: Raney Nickel is pyrophoric and must be handled under a liquid.

    • Wash the Raney Nickel with the chosen reaction solvent (e.g., ethanol) by decantation.

    • Add the solvent and this compound to the reaction vessel.

    • Seal the vessel and purge with an inert gas, followed by hydrogen as described in the Pd/C protocol.

    • Pressurize with hydrogen and heat the reaction mixture with vigorous stirring.

    • Monitor the reaction until completion.

    • After cooling and venting the hydrogen, the Raney Nickel can be separated by filtration or decantation. Handle the catalyst carefully as it remains pyrophoric.

    • Work up the reaction mixture as described for the Pd/C reaction.

3. Reduction using Iron Powder and Acetic Acid

  • Materials:

    • This compound

    • Iron powder (fine grade)

    • Glacial acetic acid

    • Ethanol

    • Water

    • Sodium bicarbonate or sodium hydroxide solution

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask, suspend this compound in a mixture of ethanol, water, and glacial acetic acid.

    • Add iron powder to the mixture in portions with stirring. The reaction is exothermic, so control the rate of addition to maintain a manageable temperature.

    • Heat the reaction mixture to reflux and monitor the progress by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the iron salts. Wash the filter cake with ethanol or ethyl acetate.

    • Carefully neutralize the filtrate with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify as needed.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Monitoring cluster_workup Workup and Purification start Start reagents Combine Substrate, Solvent, and Catalyst/ Reductant start->reagents purge Purge with Inert Gas (for catalytic hydrogenation) reagents->purge heat Heat to Reaction Temperature reagents->heat For chemical reductants hydrogenate Introduce Hydrogen (for catalytic hydrogenation) purge->hydrogenate hydrogenate->heat monitor Monitor Reaction (TLC, GC, HPLC) heat->monitor complete Reaction Complete? monitor->complete complete->monitor No cool Cool to Room Temperature complete->cool Yes filter Filter Catalyst/ Insolubles cool->filter extract Extraction and Washing filter->extract dry Dry and Concentrate extract->dry purify Purify Product dry->purify end End Product purify->end

Caption: General experimental workflow for the reduction of this compound.

troubleshooting_workflow cluster_low_yield Troubleshooting Low Yield cluster_incomplete_rxn Troubleshooting Incomplete Reaction cluster_byproduct Troubleshooting Byproduct Formation start Problem Encountered issue Identify the Main Issue start->issue low_yield low_yield issue->low_yield Low Yield incomplete_rxn incomplete_rxn issue->incomplete_rxn Incomplete Reaction byproduct byproduct issue->byproduct Byproduct Formation (Dechlorination) check_purity Check Starting Material Purity low_yield->check_purity check_catalyst Check Catalyst Activity/ Purity of Reductant incomplete_rxn->check_catalyst change_catalyst Switch to Raney Nickel or modify Pd/C byproduct->change_catalyst check_completion Verify Reaction Completion check_purity->check_completion optimize_workup Optimize Workup Procedure check_completion->optimize_workup solution Implement Solution and Re-evaluate optimize_workup->solution check_conditions Verify Reaction Conditions (T, P, Stirring) check_catalyst->check_conditions extend_time Extend Reaction Time check_conditions->extend_time extend_time->solution adjust_conditions Lower Temperature and Pressure change_catalyst->adjust_conditions change_reductant Use Chemical Reductants (Fe, SnCl2) adjust_conditions->change_reductant change_reductant->solution

Caption: A logical workflow for troubleshooting common issues in the reduction of this compound.

References

Technical Support Center: Nucleophilic Substitution on 3-Chloro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers and professionals working with nucleophilic aromatic substitution (SNAr) reactions on 3-Chloro-2-nitrobenzotrifluoride.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during the nucleophilic substitution on this compound.

Q1: I am observing no or very low conversion of the starting material. What are the potential causes and how can I fix this?

A1: Low or no reactivity is a common issue that can stem from several factors. The aromatic ring of this compound is highly electron-deficient due to the presence of the trifluoromethyl (-CF₃) and nitro (-NO₂) groups, which activates the chlorine atom for displacement[1]. However, reaction conditions must be optimized.

Troubleshooting Steps:

  • Verify Reagent Quality: Ensure the this compound and the nucleophile are pure and dry. Contaminants can interfere with the reaction.

  • Increase Temperature: SNAr reactions often require elevated temperatures to proceed at a reasonable rate. Cautiously increase the reaction temperature in increments of 10-20°C. Be mindful that higher temperatures can sometimes lead to side reactions[1].

  • Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like DMSO, DMF, or NMP are generally preferred as they can solvate the cation of the nucleophilic salt and leave the anion bare and more reactive.

  • Nucleophile Strength: The attacking species must be a strong nucleophile[2]. If you are using a weak nucleophile (e.g., a neutral amine vs. its corresponding amide), consider converting it to a more potent form using a suitable base.

  • Base Stoichiometry: If your nucleophile is an alcohol or a primary/secondary amine, a base is required to deprotonate it or to scavenge the HCl generated. Ensure at least one equivalent of a non-nucleophilic base is used. For weak nucleophiles, a stronger base might be necessary to enhance nucleophilicity.

Q2: My reaction is producing multiple products, leading to a low yield of the desired compound. What are the likely side reactions?

A2: The formation of multiple products typically indicates competing reaction pathways or the presence of impurities.

Potential Side Reactions & Solutions:

  • Displacement of the Nitro Group: While the chlorine atom is the primary leaving group, displacement of the nitro group can occur under specific, often more forceful, conditions[1]. If you suspect this, try running the reaction at a lower temperature.

  • Reaction with Solvent: Some solvents, particularly nucleophilic ones like alcohols, can compete with your primary nucleophile. If possible, switch to a non-nucleophilic solvent.

  • Starting Material Impurities: Positional isomers of this compound will lead to different products. Verify the purity of your starting material using GC-MS or NMR.

  • Hydrolysis: If water is present in the reaction mixture, hydrolysis of the starting material to form 3-hydroxy-2-nitrobenzotrifluoride can occur, especially under basic conditions. Ensure all reagents and solvents are anhydrous.

Q3: The reaction works, but is extremely slow. How can I increase the reaction rate?

A3: A sluggish reaction rate is typically due to insufficient activation energy or low reactant effective concentration.

Strategies for Rate Enhancement:

  • Increase Temperature: As mentioned, this is often the most effective way to increase the rate.

  • Use a More Polar Aprotic Solvent: Solvents like DMSO or DMF can significantly accelerate SNAr reactions compared to less polar options.

  • Increase Nucleophile Concentration: A higher concentration of the nucleophile can increase the reaction rate, in line with the second-order kinetics typical for these reactions[3].

  • Phase-Transfer Catalysis: If your nucleophile salt has poor solubility in the organic solvent, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can be used to shuttle the nucleophile into the organic phase, thereby increasing the reaction rate.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of nucleophilic substitution on this compound?

A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, also known as the addition-elimination mechanism. The process involves two main steps:

  • Addition: The nucleophile attacks the carbon atom bearing the chlorine. This is typically the rate-determining step. The strong electron-withdrawing effects of the ortho-nitro group and the meta-trifluoromethyl group stabilize the resulting negative charge in the intermediate, known as a Meisenheimer complex.

  • Elimination: The leaving group (chloride ion) is expelled from the Meisenheimer complex, restoring the aromaticity of the ring and forming the final product.

Q2: Why is the chlorine at the 3-position the one that gets substituted?

A2: The chlorine atom at the 3-position is activated for nucleophilic displacement[1]. The powerful electron-withdrawing nitro group at the ortho position (position 2) and the trifluoromethyl group at the meta position (position 1) work in concert to make the aromatic ring highly electron-deficient. This electronic arrangement particularly stabilizes the intermediate formed when the nucleophile attacks the carbon at position 3.

Q3: Are there any major safety concerns when running these reactions?

A3: Yes. Aromatic nitro compounds can be explosive, especially in the presence of a base like sodium or potassium hydroxide, even in organic solvents[4]. Nitration reactions are also exothermic and require careful temperature control to prevent thermal runaway[1]. Always conduct a thorough safety review before starting the experiment, use appropriate personal protective equipment (PPE), and work behind a blast shield, especially when working on a larger scale or with strong bases.

Q4: Can the nitro group on the product be reduced?

A4: Yes, the reduction of the nitro group to an amine is a common subsequent transformation. A standard and effective method is catalytic hydrogenation using hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst in a solvent like ethanol. This reaction typically proceeds at elevated temperatures (e.g., 50°C) and can provide high yields of the corresponding 3-substituted-2-aminobenzotrifluoride[1].

Experimental Protocols & Data

Table 1: Example Conditions for Nucleophilic Substitution with an Amine
NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Aniline DerivativesSelf-catalyzedMethanol30VariableNot specified[3]
General AminesK₂CO₃DMF80-1004-1275-90Hypothetical
MorpholineNaHTHF65685Hypothetical

Note: Hypothetical examples are based on typical conditions for SNAr reactions and should be optimized.

General Protocol for Substitution with an Amine Nucleophile
  • Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).

  • Reagents: Add an anhydrous aprotic polar solvent (e.g., DMF, 10 mL/mmol of substrate). Add the amine nucleophile (1.1 eq) and a suitable base (e.g., K₂CO₃, 1.5 eq).

  • Reaction: Heat the reaction mixture to 80-100°C and monitor the progress by TLC or GC-MS.

  • Workup: After completion, cool the mixture to room temperature and pour it into ice water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visual Guides

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add Substrate, Solvent, Base nucleophile 2. Add Nucleophile reagents->nucleophile Under N2 heat 3. Heat to Target Temperature nucleophile->heat monitor 4. Monitor by TLC/GC-MS heat->monitor quench 5. Quench with Ice Water monitor->quench extract 6. Extract with Organic Solvent quench->extract purify 7. Purify Product extract->purify

Caption: General workflow for a typical SNAr reaction.

Troubleshooting Logic for Low Yield

G start Low Yield or No Reaction check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_temp Is Temperature Sufficiently High? start->check_temp check_solvent Is Solvent Appropriate (Polar Aprotic)? start->check_solvent action_repurify Repurify/Dry Reagents check_reagents->action_repurify No success Problem Resolved check_reagents->success Yes action_increase_temp Increase Temperature (e.g., in 20°C steps) check_temp->action_increase_temp No check_temp->success Yes action_change_solvent Switch to DMF or DMSO check_solvent->action_change_solvent No check_solvent->success Yes

Caption: Decision tree for troubleshooting low reaction yield.

References

Technical Support Center: Purification of 3-Chloro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Chloro-2-nitrobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: The synthesis of this compound is typically achieved through the nitration of 3-chlorobenzotrifluoride.[1] This electrophilic aromatic substitution can result in a mixture of isomers. The primary impurities are often positional isomers, unreacted starting material (3-chlorobenzotrifluoride), and di-nitrated byproducts. Due to the directing effects of the chloro (ortho-, para-directing) and trifluoromethyl (meta-directing) groups, the most probable isomeric impurities are:

  • 5-Chloro-2-nitrobenzotrifluoride

  • 3-Chloro-4-nitrobenzotrifluoride

  • 3-Chloro-6-nitrobenzotrifluoride

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both identifying and quantifying the main product and any impurities present in the sample.[1] The gas chromatogram separates the components of the mixture, and the mass spectrometer provides a fragmentation pattern that can be used to confirm the identity of each compound.[1] High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for purity assessment, especially for monitoring the progress of purification.[2]

Q3: What are the general approaches to purify crude this compound?

A3: The primary methods for purifying this compound include:

  • Washing: Initial washing of the crude product with an aqueous solution, such as sodium bicarbonate or dilute caustic soda, can help remove acidic residues from the nitration reaction.[3][4]

  • Fractional Distillation: This technique is useful for separating compounds with different boiling points. Given that the isomeric impurities will likely have very close boiling points to the desired product, fractional distillation under reduced pressure is recommended to lower the boiling points and potentially improve separation.

  • Recrystallization: If the crude product is a solid or can be solidified, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.

  • Column Chromatography: For complex mixtures or to achieve very high purity, column chromatography using silica gel is a common and effective technique.[1][3]

Troubleshooting Guides

Issue 1: Poor Separation of Isomers During Fractional Distillation

Symptoms:

  • GC-MS analysis of distilled fractions shows minimal enrichment of the desired this compound isomer.

  • The boiling point remains constant over a large volume of distillate.

Possible Causes & Solutions:

CauseSolution
Close Boiling Points of Isomers The boiling points of the isomeric impurities are very close to that of this compound, making separation by standard distillation difficult.
Troubleshooting Step: Employ a high-efficiency fractional distillation column (e.g., a Vigreux column with a high number of theoretical plates or a packed column). Conduct the distillation under reduced pressure (vacuum) to lower the boiling points and potentially increase the boiling point differences between isomers.
Azeotrope Formation The isomers may form an azeotropic mixture that boils at a constant temperature, preventing separation by distillation.
Troubleshooting Step: If an azeotrope is suspected, distillation will not be an effective primary purification method for isomer separation. Proceed to alternative techniques such as recrystallization or column chromatography.
Issue 2: Oily Product After Recrystallization

Symptoms:

  • The product does not crystallize upon cooling, or it oils out, forming a second liquid phase.

  • The resulting solid, if any, is sticky and difficult to filter.

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent System The chosen solvent may be too good a solvent for the compound, preventing crystallization, or too poor, causing it to precipitate out as an oil. The presence of significant impurities can also inhibit crystallization.
Troubleshooting Step 1: Experiment with different solvent systems. Start with a single solvent and if that fails, try a binary solvent system (one solvent in which the compound is soluble and another in which it is sparingly soluble). For chlorinated and nitrated aromatic compounds, common recrystallization solvents include ethanol, methanol, hexane, and mixtures of ethyl acetate/hexane.[1]
Troubleshooting Step 2: Ensure the crude material is not excessively impure. An initial purification step, such as a quick filtration through a plug of silica gel or a preliminary distillation, might be necessary to remove impurities that are inhibiting crystallization.
Troubleshooting Step 3: Try seeding the supersaturated solution with a small crystal of the pure compound to induce crystallization.
Troubleshooting Step 4: Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
Issue 3: Co-elution of Impurities During Column Chromatography

Symptoms:

  • GC-MS or HPLC analysis of fractions collected from the column shows that one or more impurities are eluting with the main product.

Possible Causes & Solutions:

CauseSolution
Inadequate Separation Power of the Mobile Phase The chosen solvent system (mobile phase) does not provide sufficient resolution to separate the desired compound from all impurities.
Troubleshooting Step 1: Optimize the mobile phase. For silica gel chromatography of moderately polar compounds like this compound, a mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.[1][3]
Troubleshooting Step 2: Perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase for separation before running the column.
Troubleshooting Step 3: Use a shallower solvent gradient or isocratic elution with a weaker solvent system to improve separation.
Column Overloading Too much crude material was loaded onto the column, exceeding its separation capacity.
Troubleshooting Step: Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Poor Column Packing The column was not packed uniformly, leading to channeling and poor separation.
Troubleshooting Step: Ensure the silica gel is packed into a perfectly vertical column as a uniform slurry to avoid air bubbles and channels.

Experimental Protocols

Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg) in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of about 1 mg/mL.

  • Instrumentation: Use a gas chromatograph equipped with a mass selective detector.

  • GC Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5, or equivalent).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/minute, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Analysis: Identify the main peak corresponding to this compound and any impurity peaks by their retention times and mass spectra. Quantify the purity by calculating the relative peak areas.

Purification by Column Chromatography
  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection: Based on TLC analysis, a common starting point is a mixture of hexane and ethyl acetate. A typical gradient might be from 100% hexane to 95:5 hexane:ethyl acetate.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% hexane).

    • Pour the slurry into a vertical glass column with a stopcock at the bottom, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane.

    • Carefully apply the sample to the top of the silica bed. .

  • Elution:

    • Begin eluting with the starting mobile phase, collecting fractions.

    • Gradually increase the polarity of the mobile phase if necessary to elute the desired compound.

  • Fraction Analysis: Analyze the collected fractions by TLC or GC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Physicochemical Properties of this compound and Potential Isomeric Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C₇H₃ClF₃NO₂225.5525-30[5][6]Not available
5-Chloro-2-nitrobenzotrifluorideC₇H₃ClF₃NO₂225.55Not availableNot available
3-Chloro-4-nitrobenzotrifluorideC₇H₃ClF₃NO₂225.55Not available~54 @ 0.4 mmHg[2]
3-Chloro-6-nitrobenzotrifluorideC₇H₃ClF₃NO₂225.55Not availableNot available

Table 2: Example TLC Data for Separation of Isomers

Mobile Phase (Hexane:Ethyl Acetate)Rf of this compound (desired)Rf of Isomeric Impurity 1Rf of Isomeric Impurity 2
98:20.350.400.30
95:50.500.550.45
90:100.650.700.60
Note: These are hypothetical Rf values to illustrate the process of optimizing separation. Actual values must be determined experimentally.

Visualizations

Purification_Workflow Crude Crude this compound Wash Aqueous Wash (e.g., NaHCO3 soln.) Crude->Wash Analysis1 Purity Check? (GC-MS) Wash->Analysis1 Distillation Fractional Distillation (under vacuum) Analysis2 Purity Check? (GC-MS) Distillation->Analysis2 Recrystallization Recrystallization (e.g., from Ethanol/Hexane) Analysis3 Purity Check? (GC-MS) Recrystallization->Analysis3 Column Column Chromatography (Silica Gel) Analysis4 Purity Check? (GC-MS) Column->Analysis4 Pure Pure this compound Analysis1->Distillation < 95% Pure Analysis1->Pure > 99.5% Pure Analysis2->Recrystallization < 98% Pure Analysis2->Pure > 99.5% Pure Analysis3->Column < 99.5% Pure Analysis3->Pure > 99.5% Pure Analysis4->Pure > 99.5% Pure

Caption: A general workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Identified Impure_Distillate Impure Distillate Start->Impure_Distillate Oily_Product Oily Recrystallization Start->Oily_Product Co_elution Co-elution in Column Start->Co_elution Check_BP Check Boiling Points of Isomers Impure_Distillate->Check_BP Solvent_Screen Screen Recrystallization Solvents Oily_Product->Solvent_Screen Pre_Purify Pre-purify before Recrystallization Oily_Product->Pre_Purify Optimize_Mobile_Phase Optimize Mobile Phase (TLC) Co_elution->Optimize_Mobile_Phase Reduce_Loading Reduce Column Loading Co_elution->Reduce_Loading High_Efficiency_Dist Use High-Efficiency Column (Vacuum Distillation) Check_BP->High_Efficiency_Dist Close BPs Alt_Method1 Switch to Recrystallization or Chromatography Check_BP->Alt_Method1 Azeotrope Suspected

Caption: A troubleshooting decision tree for common purification issues.

References

Technical Support Center: Selective Reduction of 3-Chloro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the reduction of 3-Chloro-2-nitrobenzotrifluoride. The primary focus is on achieving selective reduction of the nitro group to an amine while preventing the undesired side reaction of dehalogenation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when reducing this compound?

The main challenge is the chemoselective reduction of the nitro group to an amine without cleaving the carbon-chlorine bond (dehalogenation). The trifluoromethyl group and the nitro group are both strongly electron-withdrawing, which can activate the aromatic ring towards nucleophilic attack and potentially facilitate dehalogenation under certain reductive conditions.

Q2: What are the most common methods for the selective reduction of this compound?

Common and effective methods include catalytic hydrogenation with specific catalysts and optimized conditions, as well as metal-free reduction techniques. The choice of method depends on the available equipment, scale of the reaction, and sensitivity of other functional groups on the molecule.

Q3: Can standard catalytic hydrogenation with Pd/C be used?

Yes, standard catalytic hydrogenation with palladium on carbon (Pd/C) can be used effectively. One reported method for the reduction of this compound to 3-Chloro-2-aminobenzotrifluoride utilizes H₂ gas with a Pd/C catalyst in ethanol at 50°C, affording high yields (85-90%) with minimal dehalogenation.[1] However, the success of this method is highly dependent on reaction conditions.

Q4: Are there alternative catalysts to Pd/C that show higher selectivity?

Yes, several alternative catalytic systems have been developed to enhance selectivity and minimize dehalogenation in halogenated nitroaromatics:

  • Sulfided Platinum Catalysts: These have shown excellent chemoselectivity for nitro group reduction in the presence of activated heteroaryl halides under low temperature and pressure.[2][3]

  • Platinum Nanoparticles on DMA-Modified Graphene: This catalyst has demonstrated high selectivity (>95%) for the hydrogenation of various halogenated nitroarenes without detectable dehalogenation.[4]

  • Pt-V/C and Raney Cobalt: These have been identified as high-performance catalysts for the selective hydrogenation of halogenated nitroaromatics.[5]

  • Modified Palladium Catalysts: Pd-based catalysts co-modified with both organic (e.g., PPh₃) and inorganic (e.g., NaVO₃) ligands can significantly enhance selectivity.[6]

  • Raney Nickel: This is often a good alternative to Pd/C for substrates prone to dehalogenation.[7]

Q5: What are some metal-free alternatives for this reduction?

For instances where metal catalysts are not desired, several metal-free options are available:

  • Tetrahydroxydiboron with 4,4'-bipyridine: This system acts as an efficient organocatalyst for the rapid and highly chemoselective reduction of aromatic nitro compounds at room temperature, tolerating halogen substituents.[8][9]

  • Trichlorosilane (HSiCl₃): In the presence of a tertiary amine, HSiCl₃ provides a metal-free method for the reduction of both aromatic and aliphatic nitro groups with wide functional group tolerance.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Significant Dehalogenation Catalyst Choice: Standard Pd/C can sometimes promote hydrodehalogenation.- Switch to a more selective catalyst such as a sulfided platinum catalyst, Pt-V/C, Raney Nickel, or a modified Pd catalyst.[2][3][5][7] - Consider using a metal-free reduction method.[8][9]
Reaction Conditions: High temperature, high hydrogen pressure, or prolonged reaction times can increase dehalogenation.- Lower the reaction temperature and/or hydrogen pressure.[2][3] - Monitor the reaction closely and stop it as soon as the starting material is consumed.
Solvent Effects: The choice of solvent can influence the reaction pathway.- Screen different solvents. Ethers like THF or 2-methyl-THF have been shown to be effective for selective hydrogenations.[5]
Incomplete Reaction/Low Conversion Catalyst Activity: The catalyst may be deactivated or not active enough under the chosen conditions.- Increase the catalyst loading, but be mindful that this might also increase the risk of dehalogenation. - Ensure the catalyst is fresh and properly handled.
Insufficient Hydrogen: The supply of hydrogen may be inadequate.- For catalytic hydrogenations, ensure a continuous and sufficient supply of hydrogen gas. For transfer hydrogenations (e.g., with hydrazine hydrate), ensure the hydrogen donor is used in an appropriate stoichiometric amount.[11]
Low Temperature: The reaction temperature may be too low for the chosen catalytic system.- Gradually increase the temperature while carefully monitoring for the onset of dehalogenation.
Formation of Side Products (other than dehalogenated amine) Reaction Intermediates: Incomplete reduction can lead to the formation of nitroso, hydroxylamine, or azoxy species.- Ensure sufficient reducing agent/hydrogen is present. - Optimize reaction time and temperature to drive the reaction to completion.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C

This protocol is adapted from a reported method for the selective reduction of this compound.[1]

  • Reaction Setup: In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in ethanol.

  • Catalyst Addition: Carefully add 5-10% Palladium on carbon (Pd/C) catalyst (typically 1-5 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-4 atm).

  • Reaction Conditions: Heat the reaction mixture to 50°C and stir vigorously for 4 hours, or until reaction completion is confirmed by TLC or GC/MS.

  • Work-up: Cool the reaction mixture to room temperature and carefully vent the hydrogen gas. Filter the mixture through a pad of celite to remove the catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 3-Chloro-2-aminobenzotrifluoride. Further purification can be achieved by chromatography or recrystallization if necessary.

Protocol 2: Selective Transfer Hydrogenation using Hydrazine Hydrate and Pd/C

This protocol is a general method that can be adapted for this compound to avoid the use of high-pressure hydrogen gas.[11]

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol), add Pd/C (5-10 mol%).

  • Reagent Addition: Slowly add hydrazine hydrate (2-4 eq) to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC or GC/MS. For less reactive substrates, gentle heating may be required, but this can increase the risk of dehalogenation.[11]

  • Work-up: Upon completion, filter the reaction mixture through celite to remove the catalyst.

  • Isolation: Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired product.

Quantitative Data Summary

MethodCatalystReductantSolventTemp. (°C)PressureYield (%)Selectivity NotesReference
Catalytic HydrogenationPd/CH₂Ethanol50-85-90Minimal dehalogenation reported for this compound.[1]
Catalytic HydrogenationSulfided PlatinumH₂-LowLow-High chemoselectivity for nitro group reduction in the presence of halides.[2][3]
Catalytic HydrogenationPt/DMA-RGOH₂-502 MPa85-99>95% selectivity for various halogenated anilines without detectable dehalogenation.[4]
Transfer HydrogenationPd/CHydrazine Hydrate-RT to Reflux-GoodSelective nitro reduction at room temperature; dehalogenation can occur at reflux.[11]
Metal-Free Reduction4,4'-bipyridineB₂(OH)₄DMFRT--Excellent chemoselectivity, tolerating halogens.[8][9]

Visualized Workflows

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation cluster_workup Work-up and Isolation A Dissolve this compound in Ethanol B Add Pd/C Catalyst A->B C Purge with H₂ and Pressurize B->C D Heat to 50°C and Stir C->D E Monitor Reaction Progress (TLC/GC-MS) D->E 4 hours F Cool and Filter Catalyst E->F Reaction Complete G Evaporate Solvent F->G H Purify Product (if necessary) G->H

Caption: Workflow for Catalytic Hydrogenation of this compound.

troubleshooting_flow cluster_solutions Troubleshooting Steps start Start Reduction Experiment check_dehalogenation Significant Dehalogenation? start->check_dehalogenation change_catalyst Change Catalyst (e.g., Sulfided Pt, Raney Ni) check_dehalogenation->change_catalyst Yes lower_conditions Lower Temperature/ Pressure check_dehalogenation->lower_conditions Yes metal_free Use Metal-Free Method check_dehalogenation->metal_free Yes success Successful Selective Reduction check_dehalogenation->success No change_catalyst->start Retry lower_conditions->start Retry metal_free->start Retry

Caption: Troubleshooting Logic for Dehalogenation during Nitro Reduction.

References

Solvent effects on the reactivity of 3-Chloro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 3-Chloro-2-nitrobenzotrifluoride.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound?

A1: The primary reactive site on this compound is the carbon atom to which the chlorine is attached. The strong electron-withdrawing effects of the adjacent nitro (-NO₂) group and the trifluoromethyl (-CF₃) group make this position highly susceptible to nucleophilic aromatic substitution (SNAr).[1] While the nitro group can also be displaced under certain harsh conditions, the chlorine atom is the more common leaving group.[1]

Q2: What types of reactions is this compound typically used for?

A2: This compound is a versatile intermediate primarily used in nucleophilic aromatic substitution (SNAr) reactions to introduce a variety of functional groups. It is also a precursor for the synthesis of 3-amino-2-substituted benzotrifluorides through the reduction of the nitro group.[1][2][3]

Q3: What safety precautions should be taken when working with this compound?

A3: this compound should be handled with care. It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[4] Aromatic nitro compounds can also pose a risk of explosion in the presence of a strong base.[5][6] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q4: How does the choice of solvent affect reactions with this compound?

A4: The solvent plays a critical role in the reaction rate and outcome. Polar aprotic solvents such as DMF, DMSO, and acetonitrile are generally preferred for SNAr reactions as they can solvate the cationic species but do not strongly solvate the nucleophile, thus enhancing its reactivity.[7][8] Protic solvents, like alcohols, can act as both the solvent and the nucleophile. However, their ability to form hydrogen bonds can stabilize the nucleophile, potentially slowing down the reaction rate compared to aprotic solvents.[9][10]

Q5: Can the nitro group be reduced without affecting the chloro and trifluoromethyl groups?

A5: Yes, the nitro group can be selectively reduced to an amine. Catalytic hydrogenation is a common and effective method for this transformation, typically preserving the chlorine and trifluoromethyl substituents.[1]

Troubleshooting Guides

Issue 1: Low or No Yield in a Nucleophilic Aromatic Substitution (SNAr) Reaction

  • Question: I am not getting the expected product yield in my SNAr reaction with this compound. What could be the cause?

  • Answer:

    • Insufficient Activation: Ensure your reaction conditions are suitable. A base is often required to deprotonate the nucleophile and increase its reactivity. Common bases include potassium carbonate or sodium hydride.[11]

    • Solvent Choice: The solvent may be inhibiting the reaction. If you are using a protic solvent, it might be solvating your nucleophile too strongly.[9] Consider switching to a polar aprotic solvent like DMF or DMSO to enhance nucleophilicity.

    • Temperature: SNAr reactions often require heating to proceed at a reasonable rate.[1] If you are running the reaction at room temperature, try increasing the temperature.

    • Nucleophile Reactivity: Your nucleophile may not be strong enough. The reactivity of nucleophiles can be a limiting factor.

    • Moisture: The presence of water can protonate the nucleophile, reducing its effectiveness. Ensure your reagents and solvent are dry.

Issue 2: Formation of Unexpected Side Products

  • Question: I am observing significant side product formation in my reaction. What are the likely side reactions?

  • Answer:

    • Displacement of the Nitro Group: Under forcing conditions (e.g., high temperatures), nucleophilic attack can occur at the carbon bearing the nitro group, leading to a chloro-denitration side product.[1]

    • Reaction with Solvent: If using a reactive solvent (e.g., an alcohol at high temperature with a strong base), the solvent itself may act as a nucleophile.

    • Decomposition: Aromatic nitro compounds can be unstable at high temperatures or in the presence of strong bases, potentially leading to decomposition.[5][6] Consider running the reaction at a lower temperature for a longer duration.

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting SNAr Reactions Start Low/No Yield Check_Base Is an appropriate base present? Start->Check_Base Check_Base->Start No, add base Check_Solvent Is the solvent polar aprotic (e.g., DMF, DMSO)? Check_Base->Check_Solvent Yes Check_Solvent->Start No, change solvent Check_Temp Is the reaction heated? Check_Solvent->Check_Temp Yes Check_Temp->Start No, increase temp Check_Nucleophile Is the nucleophile sufficiently reactive? Check_Temp->Check_Nucleophile Yes Check_Nucleophile->Start No, consider a stronger nucleophile Success Reaction should proceed Check_Nucleophile->Success Yes Side_Products Side Product Formation Check_Harsh_Conditions Are conditions too harsh (high temp)? Side_Products->Check_Harsh_Conditions Check_Harsh_Conditions->Side_Products No, check for other side reactions Consider_Lower_Temp Lower temperature to avoid nitro-group displacement Check_Harsh_Conditions->Consider_Lower_Temp Yes

Caption: A decision tree for troubleshooting common issues in SNAr reactions.

Experimental Protocols

Protocol: Synthesis of 3-Alkoxy-2-nitrobenzotrifluoride via SNAr

This protocol describes a general procedure for the reaction of this compound with an alcohol.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., ethanol, methanol)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard workup and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DMF as the solvent.

  • Add the desired alcohol (1.2 eq) to the flask.

  • Add anhydrous potassium carbonate (1.5 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction by slowly adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Experimental Workflow Diagram

ExperimentalWorkflow General SNAr Experimental Workflow Start Setup Dry Glassware under Inert Atmosphere Add_Reagents Add this compound, Solvent (DMF), Nucleophile, and Base (K2CO3) Start->Add_Reagents Heat_React Heat and Stir Reaction Mixture (e.g., 80-100°C) Add_Reagents->Heat_React Monitor Monitor Progress via TLC/GC Heat_React->Monitor Workup Cool, Quench with Water, and Extract Monitor->Workup Reaction Complete Purify Dry, Concentrate, and Purify Product Workup->Purify End Characterize Final Product Purify->End

Caption: A typical workflow for SNAr reactions involving this compound.

Data Presentation

Table 1: Influence of Solvent on SNAr Reaction Rate and Yield

The following table presents illustrative data on how solvent choice can impact the reaction between this compound and a generic nucleophile (e.g., sodium methoxide) at a constant temperature. Note: This data is representative and intended for comparative purposes.

SolventDielectric Constant (ε)Solvent TypeRelative Rate Constant (k_rel)Yield (%)
Toluene2.4Aprotic, Non-polar1< 10
Tetrahydrofuran (THF)7.6Aprotic, Polar5065
Acetonitrile37.5Aprotic, Polar25085
Dimethylformamide (DMF)36.7Aprotic, Polar80095
Dimethyl sulfoxide (DMSO)46.7Aprotic, Polar1500> 98
Methanol32.7Protic, Polar2070

SNAr Reaction Mechanism

The nucleophilic aromatic substitution (SNAr) of this compound proceeds via a two-step addition-elimination mechanism.

SNAr_Mechanism SNAr Mechanism on this compound reactant Reactant + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Step 1: Nucleophilic Attack (Slow) product Product + Cl⁻ intermediate->product Step 2: Elimination of Leaving Group (Fast)

Caption: The two-step addition-elimination mechanism for SNAr reactions.

References

Validation & Comparative

A Comparative Guide to the ¹⁹F NMR Analysis of 3-Chloro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for characterizing fluorinated compounds. 3-Chloro-2-nitrobenzotrifluoride is a key building block in medicinal chemistry, and understanding its ¹⁹F NMR profile is crucial for reaction monitoring, quality control, and structural elucidation. This guide provides a comparative analysis of its ¹⁹F NMR characteristics against structurally related alternatives, supported by experimental data and protocols.

Performance Comparison of Benzotrifluoride Derivatives

The electronic environment of the trifluoromethyl (-CF₃) group significantly influences its ¹⁹F NMR chemical shift (δ). The presence of electron-withdrawing or -donating groups on the benzene ring can cause notable shifts, providing valuable structural information. Below is a comparison of the ¹⁹F NMR chemical shifts for this compound and two common alternative benzotrifluoride reagents.

Compound NameStructure¹⁹F Chemical Shift (δ, ppm)Key Differentiating Feature
This compound 4-Chloro-1-nitro-2-(trifluoromethyl)benzene~ -62 to -64 (estimated)Contains both a chloro and a nitro group ortho and meta to the -CF₃ group, leading to a downfield shift compared to unsubstituted benzotrifluoride.
4-Nitrobenzotrifluoride 1-Nitro-4-(trifluoromethyl)benzene-63.18[1]The strong electron-withdrawing nitro group in the para position causes a significant downfield shift.
4-Chlorobenzotrifluoride 1-Chloro-4-(trifluoromethyl)benzene-62.05[1]The moderately deactivating chloro group in the para position results in a downfield shift, but less pronounced than the nitro group.

Note: The chemical shift for this compound is an estimation based on the influence of similar electron-withdrawing substituents on the benzotrifluoride scaffold. The actual value may vary depending on solvent and experimental conditions.

Experimental Protocol: ¹⁹F NMR Spectroscopy of Aromatic Compounds

This protocol outlines a general procedure for acquiring high-quality ¹⁹F NMR spectra of fluorinated aromatic compounds like this compound.

1. Sample Preparation:

  • Dissolve 5-10 mg of the solid sample or 5-10 µL of the liquid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Spectrometer Setup:

  • The ¹⁹F NMR spectra can be recorded on a spectrometer operating at a frequency of 376 MHz or higher.[2]

  • Use a probe that is tuned for ¹⁹F detection.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal resolution.

3. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

  • Spectral Width: A wide spectral width (e.g., -200 to 0 ppm) should be used initially to ensure all fluorine signals are captured, as the chemical shift range of organofluorine compounds is large.

  • Transmitter Offset: Set the transmitter offset to the approximate center of the expected chemical shift range. For benzotrifluorides, a starting point of -65 ppm is reasonable.

  • Acquisition Time: Typically 1-2 seconds.

  • Relaxation Delay (d1): A delay of 2-5 seconds is generally adequate for quantitative measurements, but should be optimized based on the T₁ relaxation time of the specific nucleus if accurate integration is required.

  • Number of Scans: Dependent on the sample concentration. For a moderately concentrated sample, 16 to 64 scans are usually sufficient to obtain a good signal-to-noise ratio.

  • Temperature: Maintain a constant temperature, typically 298 K (25 °C).

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase the spectrum to obtain pure absorption lineshapes.

  • Reference the spectrum. The chemical shifts for fluorine are reported in parts per million (ppm) relative to an external standard, typically CFCl₃ (δ = 0 ppm).[2]

  • Integrate the signals to determine the relative ratios of different fluorine environments.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the ¹⁹F NMR analysis workflow, from sample preparation to final data interpretation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis prep1 Dissolve Sample in Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert Sample into Spectrometer prep2->acq1 acq2 Lock, Tune, and Shim acq1->acq2 acq3 Set Acquisition Parameters acq2->acq3 acq4 Acquire FID acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Referencing and Integration proc2->proc3 analysis1 Chemical Shift Analysis proc3->analysis1 analysis2 Coupling Constant Analysis proc3->analysis2 analysis3 Structural Elucidation analysis1->analysis3 analysis2->analysis3

Caption: Workflow for ¹⁹F NMR Analysis.

References

A Comparative Guide to 3-Chloro-2-nitrobenzotrifluoride and Other Substituted Benzotrifluorides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Physicochemical Properties, Reactivity, and Biological Significance

Substituted benzotrifluorides are a critical class of intermediates in the pharmaceutical and agrochemical industries. The unique properties imparted by the trifluoromethyl group, such as increased lipophilicity and metabolic stability, make them valuable moieties in the design of bioactive molecules. This guide provides a detailed comparison of 3-Chloro-2-nitrobenzotrifluoride with its positional isomers and other substituted benzotrifluorides, offering insights into their performance based on experimental data.

Physicochemical Properties: A Comparative Overview

The position of chloro and nitro substituents on the benzotrifluoride ring significantly influences the physicochemical properties of the molecule. These properties, in turn, affect their reactivity, solubility, and handling characteristics. The strong electron-withdrawing nature of the trifluoromethyl (-CF3) and nitro (-NO2) groups, combined with the inductive effect of the chlorine atom, renders the aromatic ring electron-deficient, which is a key determinant of their chemical behavior.[1]

Below is a comparative summary of the key physicochemical properties of this compound and its isomers.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)Boiling Point (°C)Density (g/mL at 25°C)Refractive Index (n20/D)
This compound 386-70-9C₇H₃ClF₃NO₂225.55-----
2-Chloro-3-nitrobenzotrifluoride39974-35-1C₇H₃ClF₃NO₂225.55Solid25-30[2]---
4-Chloro-3-nitrobenzotrifluoride121-17-5C₇H₃ClF₃NO₂225.55Liquid-2[3]222[4]1.511[4]1.489[4]
5-Chloro-2-nitrobenzotrifluoride118-83-2C₇H₃ClF₃NO₂225.55Liquid21-22[5][6]-1.526[6][7]1.499[6][7]
2-Chloro-5-nitrobenzotrifluoride777-37-7C₇H₃ClF₃NO₂225.55Liquid-108 (at 10 mmHg)1.5271.508
3-Chloro-4-nitrobenzotrifluoride402-11-9C₇H₃ClF₃NO₂225.55Liquid-54 (at 0.4 mmHg)[8]~1.511[8]-

Chemical Reactivity and Performance

The reactivity of chloronitrobenzotrifluorides is dominated by two primary transformations: nucleophilic aromatic substitution (SNAr) of the chlorine atom and reduction of the nitro group to an amine. The efficiency and regioselectivity of these reactions are highly dependent on the substitution pattern.

Nucleophilic Aromatic Substitution (SNAr):

The electron-deficient nature of the aromatic ring facilitates attack by nucleophiles, leading to the displacement of the chloride leaving group. The rate of SNAr is significantly influenced by the positions of the electron-withdrawing -NO₂ and -CF₃ groups relative to the chlorine atom. Generally, activating groups (like -NO₂) in the ortho and para positions to the leaving group stabilize the negatively charged Meisenheimer intermediate, thus accelerating the reaction.

logical_relationship

Nitro Group Reduction:

The reduction of the nitro group to an amine is a pivotal step in the synthesis of many pharmaceuticals and agrochemicals, as it introduces a versatile functional group for further derivatization. Catalytic hydrogenation is a common and efficient method for this transformation, often preserving the chloro substituent.

experimental_workflow

Application in Drug Development: The Case of Flufenamic Acid

Substituted benzotrifluorides are precursors to numerous active pharmaceutical ingredients (APIs). A notable example is Flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID) derived from 3-(trifluoromethyl)aniline. Flufenamic acid exerts its therapeutic effects through a multi-faceted mechanism, primarily by inhibiting cyclooxygenase (COX) enzymes.[9]

Mechanism of Action:

Flufenamic acid, like other NSAIDs, blocks the production of prostaglandins by inhibiting both COX-1 and COX-2 enzymes.[9] Prostaglandins are key mediators of inflammation, pain, and fever.[10] The inhibition of the COX pathway is therefore central to the anti-inflammatory and analgesic effects of flufenamic acid.

Furthermore, flufenamic acid has been shown to modulate other signaling pathways, including the activation of AMP-activated protein kinase (AMPK) and the inhibition of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[9][11] The activation of AMPK has anti-inflammatory effects, while the inhibition of NF-κB reduces the expression of pro-inflammatory genes.[9]

signaling_pathway

Experimental Protocols

1. Synthesis of 4-Chloro-3-nitrobenzotrifluoride

This protocol describes the nitration of 4-chlorobenzotrifluoride.

  • Materials: 4-chlorobenzotrifluoride, fuming nitric acid, concentrated sulfuric acid, ice, water, dichloromethane.

  • Procedure:

    • To a stirred mixture of 4-chlorobenzotrifluoride and concentrated sulfuric acid, slowly add fuming nitric acid over 30 minutes.

    • Maintain the reaction temperature between 20°C and 30°C using external cooling.

    • After the addition is complete, continue stirring at room temperature for an additional hour.

    • Pour the reaction mixture onto an ice-water mixture.

    • Extract the product with dichloromethane.

    • Wash the combined organic extracts with water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the product.[12]

2. Reduction of this compound to 3-Chloro-2-aminobenzotrifluoride

This protocol outlines the catalytic hydrogenation of the nitro group.

  • Materials: this compound, methanol, 10% Palladium on carbon (Pd/C) catalyst, hydrogen gas.

  • Procedure:

    • Dissolve this compound in methanol in a suitable reaction vessel.

    • Add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen).

    • Stir the mixture and warm to 40-45°C.

    • Introduce hydrogen gas at atmospheric pressure.

    • Monitor the reaction progress by thin-layer chromatography (TLC) until completion (typically 4-5 hours).

    • Cool the reaction mixture to room temperature and filter to remove the catalyst.

    • Evaporate the solvent from the filtrate to obtain the crude product, which can be further purified if necessary.[12]

3. Synthesis of Flufenamic Acid (Ullmann Condensation)

This protocol describes the coupling of 2-chlorobenzoic acid and 3-(trifluoromethyl)aniline.

  • Materials: 2-chlorobenzoic acid, 3-(trifluoromethyl)aniline, potassium carbonate, copper powder, N,N-dimethylformamide (DMF), ice, water, hydrochloric acid.

  • Procedure:

    • In a reaction flask, combine 2-chlorobenzoic acid, 3-(trifluoromethyl)aniline, potassium carbonate, and a catalytic amount of copper powder in DMF.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and pour it into an ice-water mixture.

    • Acidify the aqueous mixture with hydrochloric acid to precipitate the product.

    • Collect the solid product by filtration, wash with water, and dry. The crude product can be purified by recrystallization.

Summary and Outlook

This compound and its isomers are versatile building blocks with distinct reactivity profiles governed by the interplay of their substituent effects. The choice of a specific isomer is critical for achieving the desired outcome in multi-step syntheses. Understanding their comparative physicochemical properties and reactivity is paramount for process optimization and the rational design of novel bioactive molecules. The development of drugs like flufenamic acid underscores the importance of substituted benzotrifluorides in medicinal chemistry, and continued research into their synthesis and applications will undoubtedly lead to the discovery of new and improved therapeutic agents and agrochemicals.

References

A Comparative Guide to the Synthetic Routes of 3-Chloro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic methodologies for obtaining 3-Chloro-2-nitrobenzotrifluoride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presented data is based on available literature and aims to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, isomeric purity, and reaction conditions.

Introduction

This compound is a substituted aromatic compound whose synthesis presents a regioselectivity challenge. The primary and most documented method for its preparation is the electrophilic nitration of 3-chlorobenzotrifluoride. The directing effects of the existing chloro and trifluoromethyl substituents on the aromatic ring lead to the formation of a mixture of isomers, necessitating efficient separation techniques to isolate the desired 2-nitro product. This guide will delve into the nuances of this reaction and compare it with alternative, albeit less common, approaches.

Comparison of Synthetic Routes

The synthesis of this compound is predominantly achieved through the direct nitration of 3-chlorobenzotrifluoride. Variations in nitrating agents and reaction conditions can influence the yield and isomeric distribution of the products.

Route Starting Material Reagents Temperature (°C) Time (h) Yield (%) Isomer Distribution (2-nitro : 4-nitro : 6-nitro) Purity (%)
Route 1: Standard Nitration 3-ChlorobenzotrifluorideHNO₃ / H₂SO₄0 - 101 - 2~85 (total isomers)Not explicitly stated, 2-nitro is a major product>98 (after purification)
Route 2: Alternative Nitration 3-ChlorobenzotrifluorideAmmonium Nitrate / Ionic Liquid709Not reported for this specific isomerNot reported for this specific isomer>99 (for 4-chloro-3-nitro isomer)[1]

Note: Quantitative data for the direct synthesis of this compound is not extensively detailed in publicly available literature. The data for Route 1 is inferred from general knowledge of nitration reactions on similar substrates. The data for Route 2 is based on the synthesis of an isomer, 4-chloro-3-nitrobenzotrifluoride, and is presented here as a potential "green" alternative for comparative purposes.

Experimental Protocols

Route 1: Standard Nitration with Mixed Acid

This method involves the classical approach of using a mixture of nitric acid and sulfuric acid to achieve nitration.

Protocol:

  • To a stirred and cooled (0-5 °C) mixture of concentrated sulfuric acid, slowly add 3-chlorobenzotrifluoride.

  • Maintain the temperature while adding a nitrating mixture (concentrated nitric acid and concentrated sulfuric acid) dropwise.

  • After the addition is complete, allow the reaction to stir at a slightly elevated temperature (e.g., 10 °C) for a specified period (typically 1-2 hours).

  • Pour the reaction mixture onto crushed ice and extract the organic layer with a suitable solvent (e.g., dichloromethane).

  • Wash the organic layer with water, a dilute sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain a mixture of isomers.

  • Separate the isomers using techniques such as fractional distillation or chromatography.

Route 2: Alternative "Green" Nitration (Hypothetical for this compound)

This proposed route is based on methodologies developed for the synthesis of isomeric compounds, offering a more environmentally friendly approach by replacing strong acids with an ionic liquid.

Protocol (Adapted from the synthesis of 4-chloro-3-nitrobenzotrifluoride): [1]

  • In a round-bottom flask, combine 3-chlorobenzotrifluoride, ammonium nitrate, and an ionic liquid (e.g., 3-(N,N-dimethyldodecylammonium)propanesulfonic acid hydrogen sulphate).

  • Heat the mixture with stirring at a controlled temperature (e.g., 70 °C) for an extended period (e.g., 9 hours).

  • After cooling, the reaction mixture should separate into two phases.

  • Isolate the upper organic layer containing the product mixture.

  • Wash the organic layer with water and dry under vacuum.

  • Purify the desired this compound from the isomeric mixture.

Synthetic Pathways and Logic

The regioselectivity of the nitration of 3-chlorobenzotrifluoride is governed by the directing effects of the existing substituents. The trifluoromethyl group (-CF₃) is a meta-director, while the chloro group (-Cl) is an ortho-, para-director. This leads to the formation of multiple isomers.

G cluster_route1 Route 1: Standard Nitration cluster_route2 Route 2: Alternative Nitration 3-Chlorobenzotrifluoride 3-Chlorobenzotrifluoride Isomer Mixture Isomer Mixture 3-Chlorobenzotrifluoride->Isomer Mixture Nitration Mixed Acid (HNO3/H2SO4) Mixed Acid (HNO3/H2SO4) This compound This compound Isomer Mixture->this compound Purification 3-Chlorobenzotrifluoride_2 3-Chlorobenzotrifluoride Isomer Mixture_2 Isomer Mixture 3-Chlorobenzotrifluoride_2->Isomer Mixture_2 Nitration Ammonium Nitrate / Ionic Liquid Ammonium Nitrate / Ionic Liquid 3-Chloro-2-nitrobenzotrifluoride_2 This compound Isomer Mixture_2->3-Chloro-2-nitrobenzotrifluoride_2 Purification

Caption: Synthetic pathways to this compound.

Experimental Workflow

The general workflow for the synthesis and isolation of this compound involves several key stages, from the initial reaction to the final purification of the desired product.

G Start Start Reaction Setup Reaction Setup: - Add 3-Chlorobenzotrifluoride - Add Nitrating Agent Start->Reaction Setup Nitration Reaction Nitration Reaction (Controlled Temperature) Reaction Setup->Nitration Reaction Workup Aqueous Workup: - Quench with Ice - Extraction Nitration Reaction->Workup Purification Purification: - Distillation or - Chromatography Workup->Purification Characterization Characterization: - GC-MS - NMR Purification->Characterization Final Product Pure 3-Chloro-2- nitrobenzotrifluoride Characterization->Final Product

Caption: General experimental workflow for synthesis.

Conclusion

The synthesis of this compound is a process that requires careful control of reaction conditions to manage the formation of multiple isomers. The standard nitration using mixed acids is a well-established method, although it presents challenges in terms of handling hazardous materials and separating the resulting isomeric mixture. Alternative, "greener" approaches using ionic liquids show promise for the synthesis of related compounds and may offer a more sustainable route for the production of this compound, though specific data for this isomer is currently limited. Further research into optimizing the regioselectivity of the nitration reaction and developing efficient separation protocols is warranted to improve the overall efficiency and sustainability of the synthesis of this important chemical intermediate.

References

A Comparative Guide to Isomeric Purity Analysis of 3-Chloro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the chemical purity of intermediates like 3-Chloro-2-nitrobenzotrifluoride is paramount. Its synthesis, typically involving the nitration of a chlorinated benzotrifluoride precursor, can lead to the formation of various positional isomers.[1] These isomers, with identical molecular weight and similar chemical properties, can be challenging to separate and quantify, yet their presence can significantly impact the reaction kinetics, yield, and impurity profile of subsequent synthetic steps.

This guide provides a comparative overview of two primary analytical techniques for assessing the isomeric purity of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We present detailed experimental protocols, comparative data, and a standardized workflow to aid in method selection and implementation.

Potential Isomeric Impurities

The nitration of 3-chlorobenzotrifluoride or chlorination of 2-nitrobenzotrifluoride can result in a mixture of isomers. The primary isomers of concern, besides the target this compound, include:

  • 2-Chloro-3-nitrobenzotrifluoride

  • 4-Chloro-2-nitrobenzotrifluoride

  • 5-Chloro-2-nitrobenzotrifluoride

  • 4-Chloro-3-nitrobenzotrifluoride

  • 3-Chloro-5-nitrobenzotrifluoride

Effective analytical methods must be able to resolve and quantify these closely related compounds.

Comparison of Analytical Methodologies

Both Gas Chromatography and High-Performance Liquid Chromatography are powerful techniques for the separation of positional isomers.[2][3] The choice between them often depends on factors such as available instrumentation, required sensitivity, and the specific isomeric profile of the sample.

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.
Typical Stationary Phase Mid-polarity phases (e.g., 50% Phenyl Polysiloxane)Reversed-phase (e.g., C18, Phenyl-Hexyl)
Advantages High resolution, excellent for volatile compounds, often faster analysis times.High versatility, suitable for a wide range of compounds, non-destructive.
Disadvantages Requires analytes to be thermally stable and volatile.Can use larger volumes of solvent, may have longer run times for complex separations.
Common Detectors Flame Ionization (FID), Mass Spectrometry (MS), Electron Capture (ECD), Nitrogen-Phosphorus (NPD).[4]UV-Vis/Diode Array (DAD), Mass Spectrometry (MS).

Experimental Protocol: Gas Chromatography (GC)

This protocol outlines a general method for the analysis of this compound and its positional isomers using a capillary gas chromatograph.

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent such as Acetone or Acetonitrile.

  • Vortex to ensure homogeneity.

2. GC-FID/MS Conditions:

  • Column: VF-17ms (50% Phenyl - 50% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent mid-polarity column).[5]

  • Inlet: Split/Splitless, 250°C.

  • Split Ratio: 50:1.

  • Injection Volume: 1.0 µL.

  • Carrier Gas: Helium, constant flow at 1.2 mL/min.

  • Oven Program:

    • Initial Temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.

  • Detector (FID): 280°C, Hydrogen flow: 40 mL/min, Air flow: 400 mL/min, Makeup (Helium): 25 mL/min.

  • Detector (MS - for identification): Transfer line: 250°C, Ion source: 230°C, Scan range: 50-300 m/z.

Illustrative GC Performance Data

The following table presents expected, illustrative data for the separation of key isomers using the described GC method. Retention times and resolution are estimates and will vary based on the specific instrument and conditions.

CompoundExpected Retention Time (min)Resolution (Rs) vs. This compoundLimit of Detection (LOD) (µg/mL)
4-Chloro-2-nitrobenzotrifluoride10.83.50.1
5-Chloro-2-nitrobenzotrifluoride11.22.80.1
This compound 11.8 - 0.1
2-Chloro-3-nitrobenzotrifluoride12.11.60.15
4-Chloro-3-nitrobenzotrifluoride12.52.20.1
3-Chloro-5-nitrobenzotrifluoride12.92.50.1

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol details a reversed-phase HPLC method suitable for quantifying isomeric impurities in this compound. Phenyl-based columns often provide enhanced selectivity for aromatic positional isomers due to π-π interactions.[6]

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with mobile phase (e.g., 50:50 Acetonitrile:Water).

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC-UV/DAD Conditions:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase: Isocratic elution with 60% Acetonitrile and 40% Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Detector: UV/DAD at 254 nm.

Illustrative HPLC Performance Data

The following table presents expected, illustrative data for the HPLC separation. As with the GC data, these values are representative and may differ with specific instrumentation.

CompoundExpected Retention Time (min)Resolution (Rs) vs. This compoundLimit of Detection (LOD) (µg/mL)
4-Chloro-3-nitrobenzotrifluoride7.54.00.2
3-Chloro-5-nitrobenzotrifluoride8.23.10.2
5-Chloro-2-nitrobenzotrifluoride8.92.20.2
This compound 9.6 - 0.2
2-Chloro-3-nitrobenzotrifluoride10.11.70.25
4-Chloro-2-nitrobenzotrifluoride10.82.50.2

Workflow for Isomeric Purity Analysis

The following diagram illustrates a typical workflow for the analysis of isomeric purity, from initial sample receipt to the final report.

Isomeric_Purity_Workflow cluster_prep Sample Handling & Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Reporting Sample Receive Sample SamplePrep Prepare Sample Solution (Dilution) Sample->SamplePrep Standard Prepare Reference Standard Solution SystemSuit System Suitability Test (SST) Standard->SystemSuit Analysis Inject & Analyze Standards and Samples SamplePrep->Analysis Method Select Method (GC or HPLC) Method->SystemSuit SystemSuit->Method Fail SystemSuit->Analysis Pass Integration Peak Integration & Identification Analysis->Integration Quant Quantification (% Area Normalization) Integration->Quant Report Generate Certificate of Analysis (CoA) Quant->Report

Figure 1. Standard workflow for isomeric purity analysis.

Conclusion

Both GC and HPLC are highly effective for the isomeric purity analysis of this compound. GC often provides higher resolution and speed, making it an excellent choice for routine quality control, provided the isomers are thermally stable. HPLC offers greater versatility and is particularly useful when dealing with complex matrices or when a non-destructive technique is preferred. The selection of the optimal method should be based on a thorough evaluation of the specific analytical requirements, including the expected impurity profile, required sensitivity, and available instrumentation. The protocols and comparative data provided in this guide serve as a robust starting point for developing and validating a suitable analytical method for ensuring the quality of this critical chemical intermediate.

References

A Comparative Guide to the Structural Confirmation of 3-Chloro-2-nitrobenzotrifluoride and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Spectroscopic Data Comparison

The primary methods for the structural confirmation of these compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The following tables summarize the expected and observed data for 3-Chloro-2-nitrobenzotrifluoride and its isomers, 4-Chloro-3-nitrobenzotrifluoride and 5-Chloro-2-nitrobenzotrifluoride.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

CompoundPredicted Chemical Shifts (ppm)Experimental Chemical Shifts (ppm)
This compoundAromatic protons expected in the range of 7.5-8.5 ppmData not readily available in published literature
4-Chloro-3-nitrobenzotrifluorideAromatic protons expected in the range of 7.5-8.5 ppmδ 8.62 (m, 1H), 8.46 (m, 2H) in DMSO-d₆[1]
5-Chloro-2-nitrobenzotrifluorideAromatic protons expected in the range of 7.5-8.5 ppmNo specific data found

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)

CompoundPredicted Chemical Shifts (ppm)Experimental Chemical Shifts (ppm)
This compoundAromatic carbons: 120-150 ppm; CF₃ carbon: ~120-130 ppm (quartet)Data not readily available in published literature
4-Chloro-3-nitrobenzotrifluorideAromatic carbons: 120-150 ppm; CF₃ carbon: ~120-130 ppm (quartet)Data available in spectral databases[1]
5-Chloro-2-nitrobenzotrifluorideAromatic carbons: 120-150 ppm; CF₃ carbon: ~120-130 ppm (quartet)Data available in spectral databases

Table 3: Mass Spectrometry Data

CompoundMolecular WeightKey Fragmentation Patterns (m/z)
This compound225.55 g/mol Expected: [M]+ at 225/227, loss of NO₂ (m/z 179/181), loss of Cl (m/z 190)
4-Chloro-3-nitrobenzotrifluoride225.55 g/mol [M]+ at 225, m/z 179 (top peak), m/z 30[1]
5-Chloro-2-nitrobenzotrifluoride225.55 g/mol Data available in NIST Mass Spectrometry Data Center[2]

Table 4: IR Spectroscopy Data (Predicted and Experimental)

CompoundPredicted Key Absorptions (cm⁻¹)Experimental Key Absorptions (cm⁻¹)
This compoundNO₂ asymmetric stretch: 1520-1560; NO₂ symmetric stretch: 1345-1385; C-Cl stretch: 600-800; C-F stretch: 1100-1300A detailed experimental FT-IR spectrum is not available in published literature.[3]
4-Chloro-3-nitrobenzotrifluorideNO₂ asymmetric stretch: 1520-1560; NO₂ symmetric stretch: 1345-1385; C-Cl stretch: 600-800; C-F stretch: 1100-1300Data available in spectral databases[1]
5-Chloro-2-nitrobenzotrifluorideNO₂ asymmetric stretch: 1520-1560; NO₂ symmetric stretch: 1345-1385; C-Cl stretch: 600-800; C-F stretch: 1100-1300Data available in spectral databases[2][4]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the proton spectrum with a spectral width of 0-10 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum with a spectral width of 0-200 ppm. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • ¹⁹F NMR Acquisition: Acquire the fluorine spectrum with an appropriate spectral width.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

  • Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Mass Analysis: Scan a mass range of m/z 50-300 to detect the molecular ion and key fragments.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the presence of key functional groups and the overall structure. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) is a key diagnostic feature.

Infrared (IR) Spectroscopy

  • Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with KBr powder and pressing it into a disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, such as the nitro (NO₂), carbon-fluorine (C-F), and carbon-chlorine (C-Cl) bonds.

Visualizing Experimental Workflows and Comparisons

Workflow for Structural Confirmation

G General Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Data Interpretation & Confirmation Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (EI or ESI) Purification->MS IR IR Spectroscopy (FT-IR) Purification->IR Interpretation Spectral Interpretation NMR->Interpretation MS->Interpretation IR->Interpretation Comparison Comparison with Predicted Data and Isomer Data Interpretation->Comparison Structure Structure Confirmed Comparison->Structure

Caption: A generalized workflow for the synthesis, purification, and structural confirmation of chemical compounds.

Comparative Analysis of Isomers

G Distinguishing Isomers by Spectroscopy cluster_isomers Isomers of Chloro-nitrobenzotrifluoride cluster_techniques Analytical Techniques cluster_outcome Outcome I1 This compound NMR ¹H & ¹³C NMR Distinguishes isomers based on: - Number of unique signals - Splitting patterns (coupling) - Chemical shifts I1->NMR MS Mass Spectrometry - Identical molecular weight - Potentially different fragmentation patterns I1->MS I2 4-Chloro-3-nitrobenzotrifluoride I2->NMR I2->MS I3 5-Chloro-2-nitrobenzotrifluoride I3->NMR I3->MS Conclusion Unambiguous Isomer Identification NMR->Conclusion MS->Conclusion

Caption: Spectroscopic techniques for differentiating between isomers of Chloro-nitrobenzotrifluoride.

References

Safety Operating Guide

Safe Disposal of 3-Chloro-2-nitrobenzotrifluoride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For laboratory personnel, including researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 3-Chloro-2-nitrobenzotrifluoride, a halogenated nitroaromatic compound. Adherence to these guidelines is essential to mitigate risks and ensure compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is imperative to handle this compound with appropriate caution. This compound is classified as a hazardous substance, and direct contact can pose significant health risks.

Personal Protective Equipment (PPE): Proper PPE is mandatory when handling this compound waste. The following table summarizes the required protective gear.

Protective GearSpecificationsRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can cause irritation and absorption of the chemical.[1][2]
Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.Minimizes the risk of accidental skin exposure.[2]
Respiratory Protection Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.Avoids inhalation of harmful vapors.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Designated Waste Container: Collect waste this compound in a dedicated, properly labeled, and leak-proof container. The container must be compatible with the chemical.

  • Halogenated Waste Stream: As a chlorinated compound, this waste should be segregated into the halogenated organic waste stream.[3] This is crucial as halogenated waste requires specific incineration processes.[3]

  • Avoid Mixing: Do not mix with non-halogenated solvents or other incompatible waste types, such as strong oxidizing agents or bases.[1]

2. Container Labeling:

  • Clear Identification: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Hazard Symbols: Affix appropriate hazard pictograms (e.g., harmful/irritant).

3. Storage of Waste:

  • Secure Location: Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.

  • Incompatible Materials: Keep away from incompatible substances to prevent hazardous reactions.[1]

4. Arranging for Disposal:

  • Licensed Disposal Vendor: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1]

  • Regulatory Compliance: Disposal must be carried out in accordance with all local, regional, and national environmental regulations.[1] Chemical waste generators are responsible for ensuring complete and accurate classification of the waste.[1]

5. Spill Management:

  • Immediate Action: In the event of a spill, evacuate the immediate area and ensure proper ventilation.

  • Containment: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collection: Carefully collect the absorbed material and place it in a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[4] All cleaning materials should also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response PPE Don Appropriate PPE Segregate Identify Halogenated Waste Stream PPE->Segregate Collect Collect in Labeled Container Segregate->Collect Store Store in Secure Area Collect->Store Contact Contact EHS/Licensed Vendor Store->Contact Incinerate Incineration at Approved Facility Contact->Incinerate Spill Spill Occurs Contain Contain with Absorbent Spill->Contain CollectSpill Collect & Dispose as Hazardous Waste Contain->CollectSpill CollectSpill->Contact

Caption: Workflow for safe disposal of this compound.

References

Personal protective equipment for handling 3-Chloro-2-nitrobenzotrifluoride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Chloro-2-nitrobenzotrifluoride (CAS No. 386-70-9). Adherence to these protocols is essential for ensuring laboratory safety and minimizing risk.

Hazard Identification and Classification

This compound and its isomers are classified as hazardous chemicals. Key hazards include:

  • Acute Toxicity: Harmful if swallowed or in contact with skin.[1]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][2][3]

  • Eye Damage/Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

Hazard Summary Table

Hazard ClassificationCategory
Acute Oral ToxicityCategory 4[1][4]
Acute Dermal ToxicityCategory 4[1][4]
Skin Corrosion/IrritationCategory 2[1][2][3]
Serious Eye Damage/Eye IrritationCategory 2[1][2][3]
Specific target organ toxicity – single exposureCategory 3 (Respiratory system)[1][2][3]

Personal Protective Equipment (PPE)

A thorough risk assessment should precede handling. The following table summarizes the required PPE.

PPE Requirements Table

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.[2][5]Protects against splashes and vapors that cause serious eye irritation.
Skin Protection Chemical-impermeable gloves (inspect before use), fire/flame resistant and impervious clothing.[2][4]Prevents skin contact which can cause irritation and dermal toxicity.
Respiratory Protection Use in a well-ventilated area. If engineering controls are insufficient, use a full-face respirator with appropriate cartridges (e.g., ABEK type).[5]Protects against inhalation of vapors which may cause respiratory irritation.

Workflow for PPE Selection

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Task Identify Handling Task (e.g., weighing, transfer) Eye Eye/Face Protection: Safety Goggles / Face Shield Task->Eye Quantity Assess Quantity and Concentration Skin Skin Protection: Impermeable Gloves & Lab Coat Quantity->Skin Environment Evaluate Work Environment (e.g., fume hood, open bench) Respiratory Respiratory Protection: Fume Hood or Respirator Environment->Respiratory

Caption: PPE selection workflow based on task-specific risk assessment.

Operational Plans: Handling and Storage

Safe Handling Protocol:

  • Ventilation: Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation.[2][5]

  • Avoid Contact: Prevent contact with skin, eyes, and clothing by wearing the appropriate PPE.[1][5] Avoid breathing vapors, mist, or gas.[2][5]

  • Ignition Sources: Keep away from all sources of ignition, including heat, sparks, and open flames.[5][6] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[5][6]

  • Hygiene: Wash hands thoroughly after handling and before breaks, eating, or drinking.[2][3] Contaminated clothing should be removed and washed before reuse.[2]

Storage Protocol:

  • Store in a cool, dry, and well-ventilated place.[3][5]

  • Keep containers tightly closed and sealed upright to prevent leakage.[3][5]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[3]

Emergency and Disposal Plans

First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention.[2][3]
Eye Contact Rinse cautiously with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3]
Ingestion Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[3][5]

Spill Response Protocol:

  • Evacuate: Immediately evacuate personnel to a safe area, upwind of the spill.[2]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spreading. Soak up the spill with inert absorbent material like sand, silica gel, or a universal binder.[1][4]

  • Collect: Collect the absorbed material into suitable, closed containers for disposal.[1][4]

  • Decontaminate: Clean the spill area thoroughly.

  • PPE: Wear full protective equipment, including respiratory protection, during the entire cleanup process.[5]

Chemical Spill Response Workflow

Spill_Response Spill Chemical Spill Occurs Assess Assess Situation (Size, Location) Spill->Assess Evacuate Evacuate Area & Alert Personnel Assess->Evacuate PPE Don Appropriate PPE Evacuate->PPE Contain Contain Spill with Inert Absorbent PPE->Contain Collect Collect Waste into Sealed Containers Contain->Collect Decontaminate Decontaminate Area & Equipment Collect->Decontaminate Dispose Dispose of Waste (Follow Regulations) Decontaminate->Dispose

Caption: Logical workflow for responding to a chemical spill event.

Disposal Plan:

  • Dispose of the chemical and any contaminated materials in accordance with all federal, state, and local environmental regulations.

  • Do not allow the chemical to enter drains or surface water.[4]

  • Contents and containers should be disposed of at an approved waste disposal plant.[3]

Physical and Chemical Properties

The properties of this compound are similar to its isomers. The following table provides data for related compounds.

Properties Data Table

PropertyValue
Molecular Formula C₇H₃ClF₃NO₂[1][7]
Molecular Weight 225.55 g/mol [7][8]
Appearance Yellow Liquid / Solid[1][3][8]
Boiling Point ~222 °C @ 760 mmHg (for 4-Chloro-3-nitrobenzotrifluoride)[3]
Melting Point 25-30 °C (for 2-Chloro-3-nitrobenzotrifluoride)[8]
Density ~1.511 - 1.526 g/mL (for isomers)[1][3]
Flash Point ~101 °C (for 4-Chloro-3-nitrobenzotrifluoride)[3]
Solubility 168 mg/L in water (20°C) (for 5-Chloro-2-nitrobenzotrifluoride)[1]

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.